Taltobulin intermediate-6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H40N2O5 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl (E,4R)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m0/s1 |
InChI Key |
MFZVQAHFZVUOFQ-DDDPSPMYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Taltobulin intermediate-6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Taltobulin intermediate-6, a key building block in the synthesis of the potent antimitotic agent Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin (B1673049) and has demonstrated significant potential in cancer chemotherapy by inhibiting tubulin polymerization.[1][2] This document outlines the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound, providing valuable information for researchers engaged in the development of novel anticancer therapeutics.
Chemical Structure and Properties
This compound is a chemically defined molecule with the systematic name (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-N,3,3-trimethylbutanamide. Its structure is characterized by a dipeptide-like backbone composed of modified valine and tert-leucine residues, with a tert-butoxycarbonyl (Boc) protecting group on the N-terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₀N₂O₅ | ChemScene |
| Molecular Weight | 412.56 g/mol | ChemScene |
| Appearance | White to off-white solid | Presumed |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (B109758) | Presumed |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | Not available |
Note: Some physical properties are presumed based on the general characteristics of similar peptide-based intermediates and may require experimental verification.
Synthesis of this compound
The synthesis of this compound is a key step in the convergent total synthesis of Taltobulin. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
(S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-L-Valine)
-
(S)-2-amino-N,3,3-trimethylbutanamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-L-Valine) (1.0 eq) in dichloromethane (DCM) at 0 °C are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of (S)-2-amino-N,3,3-trimethylbutanamide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Taltobulin Synthesis Pathway and the Role of Intermediate-6
This compound is a crucial component in the multi-step synthesis of Taltobulin. The overall synthetic strategy typically involves the coupling of key fragments to assemble the final tripeptide-like structure. The diagram below illustrates a logical workflow for the synthesis of Taltobulin, highlighting the position of intermediate-6.
Figure 1. A simplified workflow for the synthesis of Taltobulin, showing the formation of Intermediate-6.
Mechanism of Action of Taltobulin
Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division. The molecule binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. The signaling pathway leading to apoptosis following microtubule disruption is a complex process involving multiple cellular checkpoints and effector proteins.
Figure 2. Simplified signaling pathway illustrating the mechanism of action of Taltobulin.
References
The Crucial Role of Intermediate-6 in the Convergent Synthesis of Taltobulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of Taltobulin, a potent synthetic antimicrotubule agent, with a specific focus on the pivotal role of a key building block, Taltobulin intermediate-6. This document details the synthetic pathway, experimental methodologies, and the strategic importance of this intermediate in the overall convergent synthesis of the final drug substance.
Introduction to Taltobulin and its Synthesis
Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin. It exhibits potent cytotoxic activity against a broad range of cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. The chemical synthesis of Taltobulin is a complex undertaking that relies on a convergent strategy. This approach involves the independent synthesis of several complex molecular fragments, or intermediates, which are then strategically coupled to assemble the final molecule. This method offers significant advantages in terms of efficiency and the ability to generate analogs for structure-activity relationship (SAR) studies.
This compound: A Central Building Block
Within the convergent synthesis of Taltobulin, a specific dipeptide-like molecule, designated as this compound, plays a central role. The chemical structure of this intermediate is (2S,4E)-ethyl 2-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-N,4-dimethylpent-4-enamido)pent-2-enoate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₄₀N₂O₅ |
| Molecular Weight | 412.56 g/mol |
| SMILES | CC(C)--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)C(C)(C)C)=O)/C=C(C)/C(OCC)=O |
| InChI Key | BGPJWVAPZOFFNJ-UHFFFAOYSA-N |
The strategic importance of this compound lies in its incorporation of two key amino acid residues and a reactive handle for subsequent coupling reactions. Its stereochemistry is crucial for the final biological activity of Taltobulin.
The Synthetic Pathway of Taltobulin: A Convergent Approach
The overall synthesis of Taltobulin is not a linear process but rather a carefully orchestrated assembly of key building blocks. While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not extensively published in peer-reviewed literature, the general convergent strategy is understood.
The synthesis can be conceptually divided into three main phases:
-
Synthesis of Building Blocks: This phase involves the independent preparation of key intermediates, including this compound and other fragments containing the remaining amino acid residues and the C-terminal carboxylic acid mimic.
-
Fragment Coupling: The pre-synthesized building blocks are then coupled together in a specific sequence. This is where this compound is introduced into the growing molecular chain. Peptide coupling reagents are employed to form the amide bonds connecting the fragments.
-
Deprotection and Final Modification: In the final stages, protecting groups used during the synthesis of the intermediates are removed to reveal the final structure of Taltobulin.
Below is a logical diagram illustrating the convergent synthetic strategy for Taltobulin.
Caption: Convergent synthesis of Taltobulin.
Experimental Protocols: General Methodologies
While the precise, step-by-step protocol for the synthesis of this compound is not publicly available, this section outlines the general experimental methodologies that would be employed for the key transformations involved in its synthesis and subsequent use.
General Peptide Coupling Protocol
The formation of the amide bonds to create the dipeptide structure within intermediate-6 and to couple it with other fragments would typically involve the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of one amino acid derivative is activated to facilitate nucleophilic attack by the amine of the other. Common activating agents include carbodiimides (e.g., DCC, EDC) often in combination with an additive like HOBt or HOAt to suppress side reactions and improve yields.
-
Coupling Reaction: The activated carboxylic acid is then reacted with the N-terminally deprotected amino acid or peptide fragment in an appropriate aprotic solvent (e.g., DMF, DCM). The reaction is typically stirred at room temperature until completion, which is monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This often involves aqueous washes and extraction. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
Table 2: Representative Reagents and Solvents for Peptide Coupling
| Reagent/Solvent | Function |
| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activating agent |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Water-soluble carboxylic acid activating agent |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to reduce racemization |
| Dimethylformamide (DMF) | Polar aprotic solvent for coupling reactions |
| Dichloromethane (DCM) | Aprotic solvent for coupling reactions |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for neutralization |
Protecting Group Strategies
The synthesis of complex molecules like Taltobulin heavily relies on the use of protecting groups to mask reactive functional groups and direct the reaction to the desired site.
-
Amine Protection: The amino groups of the amino acid precursors are typically protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Carboxylic Acid Protection: The C-terminal carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in unwanted side reactions.
The experimental workflow for a typical synthetic step is illustrated in the diagram below.
Caption: General experimental workflow for a synthetic step.
Conclusion
This compound is a cornerstone in the convergent synthesis of Taltobulin. Its carefully designed structure, incorporating key stereocenters and functional groups, allows for its efficient incorporation into the final drug molecule. While the specific, optimized experimental protocols for its industrial-scale synthesis are proprietary, the general principles of peptide coupling and protecting group chemistry provide a clear framework for its preparation. The convergent strategy, enabled by the synthesis of complex intermediates like this compound, is a powerful approach for the development of complex and potent therapeutic agents. Further research into optimizing the synthesis of these key building blocks will be crucial for improving the overall efficiency and cost-effectiveness of Taltobulin production.
Elucidation of Taltobulin Intermediate-6: An Inquiry into its Chemical Identity
For researchers and professionals engaged in the intricate process of drug development, particularly in the synthesis of potent anti-cancer agents like Taltobulin, a comprehensive understanding of each synthetic intermediate is paramount. This guide addresses the available information regarding "Taltobulin intermediate-6," a component in the synthesis of Taltobulin. Taltobulin itself is a powerful inhibitor of tubulin polymerization, playing a crucial role in the development of Antibody-Drug Conjugates (ADCs).[1]
Despite a thorough investigation of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for a compound explicitly identified as "this compound" remains elusive. One chemical supplier directly lists the CAS number as "None".[2] While information is available for other intermediates in the Taltobulin synthesis pathway, such as intermediates 1, 2, 3, 9, and 11, specific data for intermediate-6 is not publicly documented.[3][4][5][6][7][8]
The synthesis of Taltobulin is a complex, convergent process that involves the sequential coupling of several key building blocks.[9] While a general synthetic scheme is understood, the specific designation and detailed properties of every single intermediate, including "intermediate-6," are not consistently reported across public domains.
Available Data on Taltobulin Intermediates
To provide context within the broader synthetic pathway, the following table summarizes the available information on other numbered Taltobulin intermediates:
| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Taltobulin intermediate-1 | 228266-38-4 | C17H25NO4 | 307.39 |
| Taltobulin intermediate-2 | 91133-59-4 | C11H12O3 | 192.21 |
This data is compiled from publicly available sources.[7][8]
Due to the current lack of specific identification and data for "this compound," a detailed technical guide including experimental protocols and signaling pathways directly involving this specific compound cannot be provided. Further investigation into proprietary synthesis documentation or direct inquiry with researchers who have published on Taltobulin synthesis may be necessary to uncover the precise chemical structure and associated data for this intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]
- 8. Taltobulin intermediate-1 | CAS#:228266-38-4 | Chemsrc [chemsrc.com]
- 9. Portico [access.portico.org]
An In-depth Technical Guide to the Discovery and Significance of Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (formerly HTI-286) is a potent synthetic, tripeptide-like, antimicrotubule agent that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers. As a synthetic analogue of the natural product hemiasterlin (B1673049), Taltobulin circumvents P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Taltobulin and its key synthetic intermediates. We delve into its mechanism of action, detailing its interaction with tubulin and the subsequent cellular consequences. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize Taltobulin's activity and presents available quantitative data. Finally, we visualize the critical signaling pathways involved in Taltobulin-induced apoptosis and the mechanisms of resistance that can emerge.
Introduction: The Emergence of Taltobulin
The discovery of Taltobulin stems from the exploration of natural products with potent cytotoxic activities. Hemiasterlin, a tripeptide isolated from marine sponges, was identified as a powerful antimitotic agent.[1] However, its limited natural supply prompted the development of synthetic analogues. Taltobulin emerged from these efforts as a highly potent compound with an advantageous pharmacological profile.[2][3] It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] A key advantage of Taltobulin is its ability to overcome multidrug resistance mediated by the P-glycoprotein efflux pump, making it effective against cancer cell lines that are resistant to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[5]
The Synthetic Pathway: Discovery of Key Taltobulin Intermediates
The synthesis of Taltobulin is a multi-step process involving the preparation of key building blocks that are then coupled to form the final molecule. While a complete, step-by-step synthesis with all intermediates is complex and often proprietary, the general strategy involves the synthesis of crucial fragments. The discovery and creation of these intermediates are pivotal to the successful and efficient production of Taltobulin.
Commercial suppliers now offer several of these key intermediates, facilitating research and development efforts. Among these are:
-
Taltobulin intermediate-3 : A precursor molecule that plays a role in the construction of one of the amino acid-like fragments of the final Taltobulin structure.[1]
-
Taltobulin intermediate-9 : Another critical building block in the convergent synthetic strategy leading to Taltobulin.[6]
The development of efficient synthetic routes, such as those employing the Ugi four-component reaction, has been instrumental in making Taltobulin and its analogues more accessible for preclinical and clinical investigation.[7][8]
Quantitative Data on Biological Activity
| Compound | Cell Lines | Average IC50 (nM) | Notes | Reference |
| Taltobulin (HTI-286) | 18 human tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, and melanoma) | 2.5 ± 2.1 | The median IC50 value was 1.7 nM. | [2][9] |
| Taltobulin (HTI-286) | Three hepatic tumor cell lines | 2 ± 1 | --- | [5] |
Note: The lack of publicly available biological activity data for the synthetic intermediates of Taltobulin represents a current knowledge gap. Further studies are required to fully characterize the structure-activity relationship of these precursors.
Mechanism of Action and Signaling Pathways
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division. This disruption triggers a cascade of signaling events leading to programmed cell death, or apoptosis.
Inhibition of Tubulin Polymerization and Mitotic Arrest
Taltobulin binds to the vinca domain on β-tubulin, inhibiting its polymerization into microtubules.[10] This leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell, unable to proceed through mitosis, arrests in the G2/M phase of the cell cycle.
Taltobulin-Induced Apoptosis Signaling Pathway
Prolonged mitotic arrest induced by Taltobulin activates the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis. The process involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.
Signaling Pathways Involved in Taltobulin Resistance
Despite its efficacy, resistance to Taltobulin can develop. One identified mechanism involves the activation of pro-survival signaling pathways, such as the MEK/ERK and PI3K/AKT pathways. Activation of these pathways can promote cell survival and counteract the apoptotic signals induced by Taltobulin.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Taltobulin (or other test compounds)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Taltobulin in DMSO.
-
On ice, reconstitute purified tubulin in Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in Tubulin Polymerization Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of Taltobulin or DMSO (for the control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Taltobulin (or other test compounds)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Taltobulin and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells for at least 2 hours at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Conclusion
Taltobulin represents a significant advancement in the development of antimicrotubule agents for cancer therapy. Its discovery, driven by the need to overcome limitations of natural products, has led to a potent synthetic compound with a favorable resistance profile. The synthesis of Taltobulin relies on the strategic assembly of key intermediates, the individual biological significance of which warrants further investigation. The detailed experimental protocols and an understanding of the signaling pathways involved in its action and resistance mechanisms, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Taltobulin and its analogues. Future research focused on elucidating the structure-activity relationships of its synthetic intermediates could pave the way for the design of even more effective and targeted anticancer therapies.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Taltobulin intermediate-6 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Taltobulin intermediate-6, a key component in the synthesis of the potent anti-cancer agent Taltobulin. The document summarizes its core molecular properties, outlines the synthetic approach to Taltobulin, and describes the signaling pathways influenced by the final compound.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for analytical characterization and stoichiometric calculations in the synthesis of Taltobulin.
| Property | Value |
| Molecular Formula | C₂₂H₄₀N₂O₅ |
| Molecular Weight | 412.56 g/mol |
Synthetic Pathway of Taltobulin
The synthesis of Taltobulin is accomplished through a convergent synthetic route.[1] This strategy involves the preparation of three key building blocks which are then coupled sequentially to form the final product. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the overall synthetic scheme provides a roadmap for its formation as part of a larger fragment. The process generally involves the sequential peptide coupling of these key synthons.[1]
The following diagram illustrates the high-level workflow of the convergent synthesis of Taltobulin.
Mechanism of Action and Signaling Pathways
Taltobulin functions as a potent microtubule inhibitor, disrupting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] Its mechanism of action involves the modulation of key cellular signaling pathways. Research has indicated that resistance to Taltobulin can be mediated through the activation of the MEKs/ERKs and PI3K/AKT signaling pathways.
The diagram below illustrates the signaling cascade affected by Taltobulin.
References
The Symbiotic Relationship of Hemiasterlin and Taltobulin: From Marine Sponge to Clinical Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate relationship between the natural marine product hemiasterlin (B1673049) and its synthetic analogue, taltobulin (B1684106) (also known as HTI-286 or SPA-110). Taltobulin emerged from extensive research into the potent antimitotic properties of hemiasterlins, representing a successful translation of a natural product lead into a clinical candidate for cancer therapy. This document details their shared mechanism of action, comparative biological activity, and the synthetic strategies that connect them.
Introduction: A Tale of Two Tubulin Inhibitors
Hemiasterlins are a family of naturally occurring, structurally unique tripeptides isolated from marine sponges such as Hemiasterella minor and Cymbastela spp.[1] These compounds have demonstrated potent cytotoxic and antimitotic activities, making them attractive leads for anticancer drug development.[2][3] Taltobulin is a direct synthetic analogue of hemiasterlin, designed to optimize the therapeutic potential of the natural product scaffold.[1][4] A key structural modification in taltobulin is the replacement of hemiasterlin's indole (B1671886) ring with a phenyl group, a change that contributes to its favorable pharmacological profile.[1] Both molecules exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[1][4]
Mechanism of Action: Disrupting the Cellular Skeleton
Taltobulin and hemiasterlin share a common mechanism of action: the inhibition of tubulin polymerization.[1][4] By binding to tubulin, the protein subunit of microtubules, they disrupt the dynamic equilibrium between polymerization and depolymerization. This interference with microtubule dynamics has profound consequences for rapidly dividing cells, particularly cancer cells.
The key events in their mechanism of action are:
-
Binding to Tubulin: Taltobulin and hemiasterlin bind to the tubulin heterodimer at a site near the Vinca (B1221190) alkaloid binding domain.[1][5]
-
Inhibition of Microtubule Assembly: This binding prevents the proper assembly of tubulin dimers into microtubules.[1][]
-
Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.[1][][7]
One of the significant advantages of taltobulin is that it is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump.[1][8] This protein is a major contributor to multidrug resistance (MDR) in cancer cells, actively pumping chemotherapeutic agents out of the cell. Taltobulin's ability to circumvent P-gp-mediated resistance gives it a therapeutic advantage in treating tumors that have become resistant to other microtubule-targeting agents like paclitaxel (B517696) and vinca alkaloids.[1][7]
Below is a diagram illustrating the signaling pathway from tubulin binding to apoptosis.
Caption: Mechanism of action of Taltobulin/Hemiasterlin.
Synthesis and Structural Relationship
The development of taltobulin was made possible by synthetic strategies that allowed for the modification of the original hemiasterlin structure. The synthesis of taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized independently and then joined together in the final stages.[1]
The core structure of these molecules can be divided into three amino acid residues, referred to as segments A, B, and C.[2] Taltobulin differs from hemiasterlin primarily in the 'A' segment, where the indole group is replaced by a phenyl group.[1] This modification was a result of structure-activity relationship (SAR) studies aimed at improving potency and overcoming resistance mechanisms.[9]
The general synthetic workflow is depicted below.
Caption: Convergent synthesis workflow for Taltobulin.
Quantitative Data: A Comparative Overview
The potency of taltobulin and its parent compound, hemiasterlin, has been evaluated in numerous studies. Taltobulin has consistently demonstrated potent cytotoxicity across a wide range of human cancer cell lines, often with IC50 values in the low nanomolar range.
Table 1: In Vitro Cytotoxicity of Taltobulin
| Cell Line Category | Number of Cell Lines | Average IC50 (nM) | Median IC50 (nM) |
| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 ± 2.1 | 1.7 |
Data sourced from MedchemExpress, citing Loganzo F, et al. (2003).[4][10]
Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models
| Tumor Model | Administration | Dose | Tumor Growth Inhibition (%) | Day of Measurement |
| Lox Melanoma | i.v. | 1.6 mg/kg | 96-98 | 12 |
| KB-8-5 Epidermoid | i.v. | 1.6 mg/kg | 84 | 14 |
| MX-1W Breast | i.v. | 1.6 mg/kg | 97 | - |
| DLD-1 Colon | i.v. | 1.6 mg/kg | 80 | - |
| HCT-15 Colon | i.v. | 1.6 mg/kg | 66 | - |
| Lox Melanoma | p.o. | 3 mg/kg | 97.3 | - |
| KB-3-1 Epidermoid | p.o. | 3 mg/kg | 82 | - |
Data sourced from MedchemExpress.[10]
Studies on hepatic tumor cells also confirmed taltobulin's high efficacy, with a mean IC50 of 2 nmol/L ± 1 nmol/L.[7] Notably, these studies also showed that primary human hepatocytes were significantly less sensitive to taltobulin, suggesting a favorable therapeutic window.[7]
Experimental Protocols: Methodological Synopsis
Detailed, step-by-step experimental protocols are proprietary and vary between research groups. However, based on the available literature, the general methodologies for key experiments can be outlined.
General Synthesis of Taltobulin Intermediates and Final Product
The synthesis of taltobulin is achieved via a convergent route as previously mentioned.[1]
-
Preparation of Building Blocks: The three key amino acid-like fragments (VI, XV, and XIV in the original synthesis scheme) are prepared independently.[1] This often involves multi-step organic synthesis to create these sterically congested and unusual amino acid derivatives.
-
Sequential Peptide Coupling: The fragments are then assembled using standard peptide coupling reagents (e.g., HATU, DIPEA).[11] For example, fragment XV is coupled with fragment XIV to form a dipeptide intermediate.
-
Final Coupling and Deprotection: The dipeptide intermediate is then coupled with fragment VI. The final step involves the removal of protecting groups (e.g., using trifluoroacetic acid, TFA) to yield the final taltobulin product.[1][11]
-
Purification: The final compound is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[1]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), a GTP-containing polymerization buffer, and the test compound (Taltobulin/Hemiasterlin) are prepared.
-
Procedure: Tubulin is incubated at 37°C in the polymerization buffer in the presence of varying concentrations of the test compound.
-
Measurement: The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell-Based Cytotoxicity and Antimitotic Assays
These assays determine the effect of the compounds on cancer cell viability and cell cycle progression.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment (e.g., MTT Assay): A reagent like MTT is added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to quantify the number of viable cells. The IC50 value for cell growth inhibition is then determined.
-
Cell Cycle Analysis: To assess mitotic arrest, treated cells are fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry. The percentage of cells in the G2/M phase of the cell cycle is quantified.
-
Immunofluorescence Microscopy: Cells can be stained for tubulin (to visualize microtubules) and DNA (to visualize chromosomes) to directly observe the effects on mitotic spindle formation and chromosome alignment.[3]
Conclusion
The journey from the marine natural product hemiasterlin to the clinical candidate taltobulin exemplifies a highly successful natural product drug discovery program. Taltobulin retains the potent tubulin-inhibiting mechanism of its natural precursor while offering significant advantages, most notably its ability to overcome P-glycoprotein-mediated multidrug resistance. The robust synthetic pathways developed for these compounds have not only provided a reliable source of taltobulin for clinical evaluation but have also enabled extensive structure-activity relationship studies, furthering our understanding of the molecular requirements for potent tubulin inhibition. The data clearly indicate that taltobulin is a highly potent antimitotic agent both in vitro and in vivo, validating the chemical modifications made to the original hemiasterlin scaffold.
References
- 1. Portico [access.portico.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Taltobulin Intermediate-6: A Linchpin in the Convergent Synthesis of a Potent ADC Payload
For Immediate Release
In the landscape of Antibody-Drug Conjugate (ADC) development, the potency and synthetic accessibility of the cytotoxic payload are paramount. Taltobulin, a synthetic analog of the marine natural product hemiasterlin, has emerged as a formidable payload due to its powerful antimitotic activity. This in-depth technical guide delves into the critical role of Taltobulin intermediate-6, a key building block in the convergent synthesis of this potent tubulin inhibitor, and its subsequent impact on the development of next-generation ADCs.
Taltobulin: Mechanism of Action and Therapeutic Potential
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[1][2] By inhibiting tubulin polymerization, Taltobulin induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells.[1][2] Its high potency, with a mean IC50 of 2.5 nM against a panel of 18 human tumor cell lines, underscores its potential as an effective ADC payload.
Table 1: In Vitro Cytotoxicity of Taltobulin
| Cell Lines | Mean IC50 (nM) |
| 18 Human Tumor Cell Lines | 2.5 |
Data sourced from publicly available research.
The development of Taltobulin as an ADC payload allows for the targeted delivery of this potent cytotoxin to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.
The Convergent Synthesis of Taltobulin: A Modular Approach
The overall synthetic approach is outlined in the workflow below:
Caption: A high-level overview of the convergent synthesis of Taltobulin.
Experimental Protocols: Peptide Coupling of Hindered Amino Acids
The synthesis of Taltobulin and its intermediates involves the coupling of sterically hindered amino acids, a challenging step in peptide synthesis that requires optimized protocols and potent coupling reagents to ensure high yields and minimize racemization.
Table 2: Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Key Features |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective, especially for N-methyl amino acids. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions, less epimerization. |
| Carbodiimides | DCC, DIC | Commonly used, often with additives like HOBt to suppress racemization. |
General Protocol for Peptide Coupling using Aminium/Uronium Reagents (e.g., HATU)
-
Resin Preparation: The resin-bound peptide with a deprotected N-terminal amine is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, the N-protected amino acid (3 equivalents relative to resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) are added to the solution.
-
Coupling Reaction: The activation mixture is added to the swelled resin and agitated at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the degree of steric hindrance of the amino acids being coupled.
-
Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
General Protocol for Peptide Coupling using Phosphonium Reagents (e.g., PyBOP)
-
Resin Preparation: The resin is prepared as described in the previous protocol.
-
Activation Mixture Preparation: The N-protected amino acid (2 equivalents) is dissolved in DMF or dichloromethane (B109758) (DCM). The phosphonium reagent (e.g., PyBOP, 2 equivalents) and a tertiary amine base (e.g., DIPEA, 4 equivalents) are added.
-
Coupling Reaction: The activation mixture is added to the resin and agitated at room temperature for 1-3 hours.
-
Monitoring and Washing: The reaction is monitored and the resin is washed as described previously.
This compound and its Impact on ADC Development
The modular nature of Taltobulin's convergent synthesis, which hinges on the successful preparation and coupling of intermediates like this compound, has significant implications for ADC development. This approach facilitates:
-
Scalable Manufacturing: The independent synthesis of building blocks allows for a more controlled and scalable manufacturing process for the Taltobulin payload.
-
Analog Synthesis for SAR Studies: By modifying the structure of this compound or other building blocks, novel Taltobulin analogs can be readily synthesized. This enables extensive structure-activity relationship studies to optimize potency, selectivity, and physicochemical properties for ADC applications.
-
Linker Conjugation Strategies: The synthesis can be adapted to incorporate different linker attachment points on the Taltobulin molecule, allowing for the exploration of various linker technologies (cleavable and non-cleavable) to fine-tune the ADC's stability and payload release mechanism.
The relationship between Taltobulin synthesis and ADC development is depicted in the following diagram:
Caption: The central role of Taltobulin synthesis in the ADC development pipeline.
Conclusion
This compound is a cornerstone in the efficient and flexible synthesis of the potent antimitotic agent, Taltobulin. The convergent synthetic strategy, which relies on the preparation of such key intermediates, not only facilitates the scalable production of this important ADC payload but also provides a platform for the generation of novel analogs with potentially improved therapeutic properties. A thorough understanding of the synthesis and the role of its key intermediates is therefore crucial for researchers and scientists working on the cutting edge of ADC design and development. Further disclosure of the specific details of this compound from manufacturing sources would undoubtedly accelerate innovation in this promising area of oncology.
References
A Comprehensive Technical Guide on the Physicochemical Characteristics of Taltobulin Intermediate-6
Disclaimer: Specific physicochemical data for a compound explicitly identified as "Taltobulin intermediate-6" is not publicly available. This guide provides a comprehensive framework for the characterization of such a molecule, utilizing data from the parent compound, Taltobulin (HTI-286), and its other known synthetic intermediates as representative examples. The experimental protocols described are standard methodologies employed in the pharmaceutical industry for the characterization of drug candidates and their intermediates.
Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin (B1673049) and a potent antimicrotubule agent.[1][2] It functions by inhibiting the polymerization of tubulin, which disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of Taltobulin is a convergent process involving several key intermediates.[2] While specific intermediates like Taltobulin intermediate-1, -3, -9, and -11 are mentioned in commercial listings, detailed characterization data for "intermediate-6" remains proprietary.[4][5][6][7]
The thorough characterization of synthetic intermediates is a critical aspect of drug development, ensuring the purity, stability, and consistency of the final active pharmaceutical ingredient (API). This guide outlines the essential physicochemical properties and the experimental protocols required to characterize an intermediate in the Taltobulin synthesis pathway.
Physicochemical Data Summary
The following table summarizes representative physicochemical data, drawing from available information on Taltobulin and its known intermediates. This data should be considered illustrative for an uncharacterized intermediate like this compound.
| Property | Representative Data (Source: Taltobulin / Intermediates) | Significance in Drug Development |
| Molecular Formula | Taltobulin: C27H43N3O4[8] Taltobulin intermediate-1: C17H25NO4[9] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | Taltobulin: 473.65 g/mol [10] Taltobulin intermediate-1: 307.39 g/mol [9] | Essential for stoichiometric calculations in subsequent synthetic steps and for analytical characterization. |
| Appearance | Solid. Taltobulin trifluoroacetate (B77799) appears as a white to off-white crystalline powder.[10] | Basic physical property assessment, important for handling and formulation. |
| LogP (Predicted) | Taltobulin: 2.6[8] Taltobulin intermediate-1: 4.15[9] | Indicates the lipophilicity of the compound, affecting its solubility, permeability, and chromatographic behavior. |
| Boiling Point (Predicted) | Taltobulin intermediate-1: 419.6±34.0 °C[9] | Provides information on thermal stability and conditions for purification by distillation if applicable. |
| Density (Predicted) | Taltobulin intermediate-1: 1.107±0.06 g/cm3 [9] | A fundamental physical property relevant for processing and formulation. |
| Storage Conditions | Store at -80°C for 6 months or -20°C for 1 month for stock solutions.[3][4][5] | Ensures the stability and integrity of the intermediate during storage. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of any drug intermediate.
Structural Elucidation and Purity Determination
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the intermediate and identify any impurities.
-
Methodology: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the chromophore of the intermediate.
-
Analysis: The peak area of the main compound relative to the total peak area of all components is used to calculate the purity percentage.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the intermediate.
-
Methodology: High-resolution mass spectrometry (HRMS) coupled with an ionization source like electrospray ionization (ESI).
-
The sample is introduced into the mass spectrometer, typically via direct infusion or as the eluent from an LC system.
-
The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated from the molecular formula.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the intermediate.
-
Methodology: ¹H and ¹³C NMR spectra are acquired.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the proposed molecular structure. 2D NMR techniques (e.g., COSY, HSQC) may be used for more complex structures.
-
-
Solid-State Characterization
-
X-ray Crystallography:
-
Objective: To determine the absolute configuration and three-dimensional structure in the solid state.
-
Methodology:
-
Single crystals of the intermediate are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
A suitable crystal is mounted on a goniometer and irradiated with X-rays.
-
The diffraction pattern is collected and analyzed to solve the crystal structure, providing precise information on bond lengths, angles, and stereochemistry.[11]
-
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and assess thermal stability and polymorphism.
-
Methodology:
-
A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to a reference pan.
-
An endothermic peak indicates the melting point of the substance. The presence of multiple thermal events may suggest polymorphism.
-
-
Physicochemical Property Determination
-
Solubility Assay:
-
Objective: To determine the solubility of the intermediate in various solvents, which is critical for reaction work-up, purification, and formulation.
-
Methodology (Shake-Flask Method):
-
An excess amount of the solid intermediate is added to a known volume of the solvent of interest (e.g., water, buffers at different pH, organic solvents).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.
-
-
-
Lipophilicity (LogP) Determination:
-
Objective: To measure the partition coefficient of the intermediate between an aqueous and an immiscible organic phase.
-
Methodology (Shake-Flask Method):
-
A solution of the intermediate is prepared in a biphasic system of n-octanol and water (or buffer).
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.
-
The concentration of the intermediate in each phase is measured.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthetic intermediate like this compound.
Caption: Workflow for the physicochemical characterization of a drug intermediate.
Taltobulin-Related Signaling Pathway
Taltobulin's primary mechanism is the disruption of microtubule dynamics.[1][3] However, resistance mechanisms can arise. Studies have shown that Fibroblast Growth Factor 1 (FGF1) can protect breast cancer cells from Taltobulin-induced cytotoxicity by activating both the MEK/ERK and PI3K/AKT signaling pathways.[12] Understanding such pathways is crucial for anticipating potential drug resistance.
Caption: FGF1-mediated signaling pathway conferring resistance to Taltobulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Taltobulin intermediate-1 | CAS#:228266-38-4 | Chemsrc [chemsrc.com]
- 10. Buy Taltobulin trifluoroacetate [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Taltobulin and its Precursors as Microtubule Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taltobulin (also known as HTI-286), a potent synthetic microtubule-targeting agent. While specific biological data on its synthetic precursors, such as Taltobulin intermediate-6, are not extensively available in public literature, this document places these intermediates within the context of Taltobulin's synthesis and focuses on the mechanism of action, preclinical efficacy, and experimental protocols related to the final active compound. Taltobulin serves as a compelling example of a next-generation microtubule inhibitor with significant potential in oncology.
Introduction to Taltobulin
Taltobulin (HTI-286) is a synthetic, peptide-like molecule designed as an analogue of the natural tripeptide hemiasterlin (B1673049).[1][2] It is a powerful antimitotic agent that functions by disrupting microtubule dynamics, a critical process for cell division.[2][3] Microtubules are key components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4][5][6] Agents that interfere with microtubule dynamics are among the most effective classes of anticancer drugs.[7][8]
Taltobulin's mechanism involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][] A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism by which cancer cells become resistant to conventional chemotherapies like taxanes and vinca (B1221190) alkaloids.[2][10] This property makes it effective against tumor models that are resistant to other microtubule agents.[2]
Synthesis and the Role of Intermediates
The synthesis of Taltobulin is achieved through a convergent chemical route.[2] This strategy involves the independent preparation of key molecular building blocks, which are then sequentially joined, typically via peptide coupling reactions, to form the final molecule.[2] this compound is one such precursor used in the assembly of the final Taltobulin compound.[11] While the biological activity of the intermediate itself is not the focus of research, its structural integrity is crucial for the successful synthesis of the potent final product.
The general synthetic workflow illustrates the progression from basic building blocks through various intermediates to the final active pharmaceutical ingredient.
Mechanism of Action
Taltobulin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This interaction is similar to that of colchicine.[12] By binding to tubulin, Taltobulin inhibits its polymerization into microtubules.[1][2] The suppression of microtubule dynamics has profound downstream consequences for rapidly dividing cancer cells.
The key steps in Taltobulin's mechanism of action are:
-
Tubulin Binding: Taltobulin binds to soluble α/β-tubulin heterodimers.[2]
-
Inhibition of Polymerization: The Taltobulin-tubulin complex prevents the assembly of microtubules.[1][13]
-
Microtubule Network Disruption: The lack of new microtubule formation leads to the collapse of the existing microtubule cytoskeleton.[1]
-
Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest at the G2/M phase of the cell cycle.[][10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2][]
Quantitative Preclinical Data
Taltobulin has demonstrated potent cytotoxic and anti-tumor activity in a wide range of preclinical models.
Table 1: In Vitro Cytotoxicity of Taltobulin
The following table summarizes the 50% inhibitory concentration (IC₅₀) of Taltobulin against various human cancer cell lines.
| Cell Line Category | Number of Cell Lines | Average IC₅₀ (nM) | Median IC₅₀ (nM) | Range (nM) | Citation(s) |
| Various Cancers* | 18 | 2.5 ± 2.1 | 1.7 | 0.2 - 7.3 | [1][13][14] |
| Hepatic Tumor | 3 | 2.0 ± 1.0 | N/A | N/A | [10] |
*Includes leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma cell lines.[1][14]
Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models
This table outlines the tumor growth inhibition observed in athymic nude mice bearing human tumor xenografts following treatment with Taltobulin.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Day of Measurement | Citation(s) |
| Lox Melanoma | 1.6 mg/kg (i.v.) | 96 - 98 | Day 12 | [1][13] |
| KB-8-5 Epidermoid | 1.6 mg/kg (i.v.) | 84 | Day 14 | [1][13] |
| MX-1W Breast | 1.6 mg/kg (i.v.) | 97 | N/A | [13] |
| DLD-1 Colon | 1.6 mg/kg (i.v.) | 80 | N/A | [13] |
| HCT-15 Colon | 1.6 mg/kg (i.v.) | 66 | N/A | [13] |
| Lox Melanoma | 3 mg/kg (p.o.) | 97.3 | N/A | [13] |
| KB-3-1 Epidermoid | 3 mg/kg (p.o.) | 82 | N/A | [13] |
Application in Antibody-Drug Conjugates (ADCs)
Due to its high potency, Taltobulin is a suitable candidate for use as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs).[] ADCs are targeted therapies designed to deliver a potent drug selectively to cancer cells. This is achieved by attaching the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells. This approach enhances the therapeutic window, maximizing efficacy at the tumor site while minimizing systemic toxicity.[]
Key Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize microtubule-targeting agents like Taltobulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Objective: To determine if Taltobulin inhibits the polymerization of purified tubulin.
Methodology:
-
Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Taltobulin at various concentrations.
-
Procedure: a. Tubulin is pre-incubated on ice with various concentrations of Taltobulin or a vehicle control. b. The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization. c. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm using a temperature-controlled spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of Taltobulin are compared to the vehicle control. A decrease in the polymerization signal indicates an inhibitory effect.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of Taltobulin on cancer cell lines and calculate the IC₅₀ value.[10]
Objective: To quantify the dose-dependent reduction in cell viability upon Taltobulin treatment.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Taltobulin (e.g., from 0.1 nM to 1 µM) and a vehicle control for a specified period (e.g., 72 hours).[1][14]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measurement: The absorbance of the solution is measured at ~570 nm using a microplate reader.
-
Analysis: Absorbance values are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase at which a compound induces arrest.
Objective: To confirm that Taltobulin causes cell cycle arrest at the G2/M phase.[10]
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with Taltobulin (at a concentration near the IC₅₀) or a vehicle control for a duration corresponding to one or two cell cycles (e.g., 24-48 hours).[10]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence of individual cells.
-
Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have 4N DNA content. An accumulation of cells in the 4N peak indicates G2/M arrest.[10]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for professional medical or scientific advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. tubintrain.eu [tubintrain.eu]
- 4. mdpi.com [mdpi.com]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]
- 7. Microtubule Dynamics and Cancer | Cancers | MDPI [mdpi.com]
- 8. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Taltobulin Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Taltobulin intermediate-6, a key component in the total synthesis of the potent anticancer agent Taltobulin. The synthesis is based on a convergent approach, involving the preparation and subsequent coupling of key building blocks.
This compound is identified as (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate .
Data Presentation
The synthesis of this compound involves a multi-step process. The following table summarizes the key transformation and expected yields based on typical peptide coupling and Wittig reactions.
| Step | Reaction | Starting Materials | Key Reagents/Solvents | Product | Typical Yield (%) |
| 1 | Peptide Coupling | Boc-L-tert-leucine, N-methyl-L-valine methyl ester | HATU, DIPEA, DMF | Boc-L-tert-leucyl-N-methyl-L-valine methyl ester | 85-95 |
| 2 | Reduction | Boc-L-tert-leucyl-N-methyl-L-valine methyl ester | DIBAL-H, Toluene (B28343) | Boc-L-tert-leucyl-N-methyl-L-valinal | 70-85 |
| 3 | Wittig Reaction | Boc-L-tert-leucyl-N-methyl-L-valinal, Ethyl 2-(triphenylphosphoranylidene)propionate | CH2Cl2 | (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate (Intermediate-6) | 70-80 |
Experimental Protocols
The synthesis of this compound is achieved through a convergent route.[1] This involves the initial synthesis of a dipeptide aldehyde which then undergoes a Wittig reaction to yield the final intermediate.
Step 1: Synthesis of the Dipeptide (Boc-L-tert-leucyl-N-methyl-L-valine methyl ester)
This step involves the coupling of Boc-protected L-tert-leucine with N-methyl-L-valine methyl ester using HATU as the coupling agent.[2][3]
Materials:
-
Boc-L-tert-leucine (1.0 eq)
-
N-methyl-L-valine methyl ester hydrochloride (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve Boc-L-tert-leucine and HATU in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, neutralize N-methyl-L-valine methyl ester hydrochloride with DIPEA in DMF.
-
Add the neutralized amine solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dipeptide.
Step 2: Reduction to the Aldehyde (Boc-L-tert-leucyl-N-methyl-L-valinal)
The methyl ester of the dipeptide is selectively reduced to the corresponding aldehyde using DIBAL-H.
Materials:
-
Boc-L-tert-leucyl-N-methyl-L-valine methyl ester (1.0 eq)
-
DIBAL-H (Diisobutylaluminium hydride) (1.1 eq, 1.0 M solution in toluene)
-
Anhydrous Toluene
Procedure:
-
Dissolve the dipeptide methyl ester in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the DIBAL-H solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.
Step 3: Wittig Reaction to form this compound
The final step involves a Wittig reaction between the dipeptide aldehyde and a stabilized ylide to form the E-alkene.[1]
Materials:
-
Boc-L-tert-leucyl-N-methyl-L-valinal (1.0 eq)
-
Ethyl 2-(triphenylphosphoranylidene)propionate (1.2 eq)
-
Anhydrous CH2Cl2 (Dichloromethane)
Procedure:
-
Dissolve the crude dipeptide aldehyde in anhydrous CH2Cl2 under an inert atmosphere.
-
Add the stabilized Wittig reagent, ethyl 2-(triphenylphosphoranylidene)propionate, to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Mandatory Visualization
Synthetic Pathway of this compound
Caption: Convergent synthesis of this compound.
References
Application Note: Analytical Methods for the Characterization of Taltobulin Intermediate-6
Introduction
Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as a powerful antimicrotubule agent.[1][2] It is a key component in the development of Antibody-Drug Conjugates (ADCs) due to its high cytotoxicity towards cancer cells. The synthesis of Taltobulin is a multi-step process involving several key intermediates.[3] The purity and structural integrity of these intermediates are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed analytical methods for the comprehensive characterization of Taltobulin intermediate-6, a crucial precursor in the Taltobulin synthesis pathway.
Based on convergent synthetic strategies for tripeptides, this compound is proposed to be the dipeptide fragment, N-(tert-butoxycarbonyl)-N,beta,beta-trimethyl-L-phenylalanyl-N,3-dimethyl-L-valine. This intermediate is formed by the coupling of the first two amino acid analogs of the Taltobulin structure, with the N-terminus protected by a Boc group to allow for subsequent coupling with the third moiety.
This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Proposed Synthetic Pathway and the Role of Intermediate-6
The final steps in the synthesis of Taltobulin are proposed to involve the coupling of two key fragments followed by deprotection. This compound is the protected dipeptide fragment that, after deprotection, is coupled with the C-terminal building block.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and to detect any process-related impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: 50:50 (v/v) acetonitrile/water
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of sample diluent to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation
Table 2: Representative HPLC Purity Data for this compound
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.15 | Starting Material 1 |
| 2 | 6.8 | 0.25 | By-product |
| 3 | 15.4 | 99.5 | This compound |
| 4 | 18.1 | 0.10 | Unknown Impurity |
Experimental Workflow
References
Application Notes and Protocols for the Purification of Taltobulin Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as a powerful inhibitor of tubulin polymerization.[1] Its intricate synthesis involves a convergent approach, necessitating the preparation and purification of several key building blocks. Taltobulin intermediate-6 is a crucial component in this synthetic pathway. The purity of this intermediate is paramount to ensure the successful progression of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).
These application notes provide detailed protocols for the purification of this compound using two common and effective techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and crystallization. The provided methodologies are based on established principles for the purification of peptide-like small molecules and are designed to be readily adaptable in a laboratory setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₀N₂O₅ | [2] |
| Molecular Weight | 412.56 g/mol | [2] |
| Appearance | Solid | [3] |
| Color | White to off-white | [3] |
Purification Strategies
The selection of an appropriate purification strategy depends on the scale of the synthesis, the impurity profile, and the desired final purity. For small-scale purification, typically in research and early development phases, RP-HPLC offers high-resolution separation. For larger-scale production, crystallization is often the more economical and scalable method.
A logical workflow for the purification of this compound is presented below.
References
Application Notes and Protocols for the Synthesis of Taltobulin Involving Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Taltobulin (also known as HTI-286 or SPA-110), a potent antimicrotubule agent. The protocols focus on a convergent synthesis strategy and highlight the role of a key building block, referred to here as Intermediate-6 . Additionally, the mechanism of action of Taltobulin and the subsequent signaling pathway leading to apoptosis are detailed.
Introduction
Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin, isolated from marine sponges.[1] It is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Taltobulin has demonstrated significant potency against a broad range of cancer cell lines, including those resistant to other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][4] Its efficacy and ability to circumvent P-glycoprotein-mediated resistance make it a compound of significant interest in oncology research and drug development.[4]
The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of key building blocks that are subsequently coupled to form the final product.[5] This strategy allows for flexibility in analogue synthesis and efficient production. This document outlines the synthesis of Taltobulin with a focus on a key precursor, designated as Intermediate-6 , which constitutes a significant portion of the final molecule.
Taltobulin Synthesis Scheme
The total synthesis of Taltobulin can be conceptually broken down into the preparation of three key building blocks, followed by their sequential coupling. Based on commercially available intermediates and published synthesis schemes, Intermediate-6 is understood to be the dipeptide fragment derived from the coupling of N-Boc-N,3-dimethyl-L-valinamide and a protected (2E)-4-amino-2,5-dimethylhex-2-enoic acid derivative.
The overall synthetic workflow is depicted below:
Caption: Convergent synthesis workflow for Taltobulin.
Experimental Protocols
The following protocols are representative methods for the key transformations in the synthesis of Taltobulin.
Protocol 1: Synthesis of Intermediate-6 (Dipeptide Fragment)
This protocol describes the peptide coupling of N-Boc-N,3-dimethyl-L-valinamide and a protected (2E)-4-amino-2,5-dimethylhex-2-enoic acid derivative.
Materials:
-
N-Boc-N,3-dimethyl-L-valinamide
-
(2E)-4-amino-2,5-dimethylhex-2-enoic acid ethyl ester
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-N,3-dimethyl-L-valinamide (1.0 eq) and (2E)-4-amino-2,5-dimethylhex-2-enoic acid ethyl ester (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (3.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the coupling reagent (BOP or PyBOP, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate-6.
Protocol 2: Final Peptide Coupling to Yield Taltobulin
This protocol details the coupling of Intermediate-6 with N,β,β-Trimethyl-L-phenylalanine.
Materials:
-
Intermediate-6
-
N,β,β-Trimethyl-L-phenylalanine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIPEA
-
Anhydrous DMF
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotection of Intermediate-6 (if Boc-protected): Dissolve Intermediate-6 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.
-
Coupling Reaction: Dissolve the deprotected Intermediate-6 amine salt (1.0 eq) and N,β,β-Trimethyl-L-phenylalanine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) to neutralize the amine salt and to act as a base for the coupling reaction.
-
Add HATU (1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Ester Hydrolysis: Upon completion of the coupling, add a solution of LiOH (2.0 eq) in water/methanol to the reaction mixture. Stir at room temperature for 2-4 hours to hydrolyze the ethyl ester.
-
Work-up and Purification: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude Taltobulin by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the Taltobulin synthesis. Actual yields may vary depending on reaction scale and optimization.
| Reaction Step | Starting Materials | Product | Representative Yield (%) |
| Synthesis of Intermediate-6 | N-Boc-N,3-dimethyl-L-valinamide, Protected amino-acid derivative | Intermediate-6 | 75-85 |
| Final Peptide Coupling and Deprotection | Intermediate-6, N,β,β-Trimethyl-L-phenylalanine | Taltobulin | 60-70 |
Mechanism of Action and Signaling Pathway
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
Taltobulin's Interaction with Tubulin
Caption: Taltobulin's mechanism of action on tubulin polymerization.
Taltobulin binds to the Vinca domain on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle at the G2/M transition and ultimately triggering programmed cell death (apoptosis).
Signaling Pathway to Apoptosis
The disruption of the microtubule network by Taltobulin initiates a signaling cascade that culminates in apoptosis. A key pathway involves the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor (TNF) receptor superfamily.
Caption: Taltobulin-induced apoptosis signaling pathway via DR5.
Disruption of microtubules by Taltobulin leads to an increase in the expression of DR5 on the cell surface. The binding of the TRAIL (TNF-related apoptosis-inducing ligand) to DR5 triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain (FADD) and pro-caspase-8. This proximity induces the auto-activation of caspase-8, an initiator caspase. Active caspase-8 then cleaves and activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
Conclusion
The convergent synthesis of Taltobulin allows for the efficient production of this potent antimitotic agent. Understanding the synthesis, particularly the coupling of key fragments like Intermediate-6, is crucial for the development of Taltobulin and its analogues as potential cancer therapeutics. Furthermore, elucidating the signaling pathways initiated by Taltobulin's interaction with tubulin provides a deeper understanding of its mechanism of action and can inform the design of combination therapies. The protocols and data presented here serve as a valuable resource for researchers in the field of medicinal chemistry and cancer biology.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
Application of the Wittig Olefination in the Synthesis of Taltobulin Precursors: A Detailed Guide for Researchers
Abstract
Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1][2] Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. A key step in the convergent synthesis of Taltobulin is the stereoselective formation of a crucial E-double bond in one of its precursors.[1] This is achieved through the Wittig olefination, a powerful and versatile reaction in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. This application note provides detailed protocols and quantitative data for the Wittig olefination step in the synthesis of a key Taltobulin precursor, aimed at researchers, scientists, and professionals in drug development.
Introduction
The synthesis of Taltobulin is accomplished via a convergent route, which involves the preparation of individual building blocks that are subsequently coupled together.[1] One of these essential building blocks contains a specific E-configured double bond, the geometry of which is critical for the molecule's biological activity. The Wittig reaction is the method of choice for establishing this stereochemistry with high fidelity.[1]
The reaction involves the coupling of an aldehyde, specifically an N-Boc-protected amino aldehyde, with a stabilized phosphorus ylide. Stabilized ylides, containing an electron-withdrawing group, are known to predominantly yield (E)-alkenes, which is the desired isomeric outcome for the Taltobulin precursor.
This document outlines the specific experimental conditions for this key transformation, presents the relevant data in a structured format, and provides diagrams to illustrate the reaction mechanism and its place in the overall synthetic workflow.
Data Presentation
The following table summarizes the key quantitative data for the Wittig olefination step in the synthesis of the Taltobulin precursor.
| Parameter | Value |
| Reactants | |
| Aldehyde | N-Boc-N-methyl-L-valinal |
| Wittig Reagent | [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane |
| Reaction Conditions | |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| Product Name | Ethyl (4S)-4-[N-(tert-butoxycarbonyl)-N-methylamino]-2,5-dimethylhex-2-enoate |
| Stereochemistry | Predominantly E-isomer |
| Yield | |
| Isolated Yield | Not explicitly stated in the provided abstracts, but the reaction is described as stereoselective. |
| Spectroscopic Data | |
| ¹H NMR, ¹³C NMR, MS | Data would be required for full characterization but is not available in the provided search results. |
Experimental Protocols
This section details the methodologies for the key experiments involved in the Wittig olefination for the synthesis of the Taltobulin precursor.
Protocol 1: Synthesis of the (E)-2-Alkenoate Precursor via Wittig Olefination
Objective: To synthesize ethyl (4S)-4-[N-(tert-butoxycarbonyl)-N-methylamino]-2,5-dimethylhex-2-enoate via Wittig olefination.
Materials:
-
N-Boc-N-methyl-L-valinal
-
[1-(ethoxycarbonyl)ethylidene]triphenylphosphorane (a stabilized Wittig reagent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of N-Boc-N-methyl-L-valinal in anhydrous dichloromethane, add [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-2-alkenoate.
Note: The subsequent step involves the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane to yield the final building block as its TFA salt.[1]
Visualizations
The following diagrams illustrate the Wittig olefination mechanism and the synthetic pathway to the Taltobulin precursor.
Caption: General mechanism of the Wittig olefination.
Caption: Synthetic workflow for the Taltobulin precursor.
References
Peptide Coupling Reagents for the Synthesis of Taltobulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly HTI-286) is a potent synthetic tripeptide analog of the natural product hemiasterlin, which exhibits significant antimitotic activity by inhibiting tubulin polymerization.[1][2] Its chemical structure features sterically hindered amino acid residues and N-methylated peptide bonds, presenting unique challenges in its chemical synthesis. The formation of the peptide bonds is a critical step that requires careful selection of coupling reagents to ensure high yield, purity, and minimal racemization. This document provides detailed application notes and protocols for the use of various peptide coupling reagents in the synthesis of Taltobulin, with a focus on practical application and data-driven recommendations.
The synthesis of Taltobulin is typically achieved through a convergent approach, where individual amino acid building blocks are synthesized and then sequentially coupled.[1] The choice of coupling reagent is paramount for the successful formation of the amide bonds, particularly between the sterically demanding residues present in the Taltobulin backbone.
Peptide Coupling Reagents: A Comparative Overview
Several classes of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages. For the synthesis of complex peptides like Taltobulin, uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower propensity for racemization.
Table 1: Comparison of Common Peptide Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | High coupling efficiency, fast reaction rates, reduced racemization, effective for hindered and N-methylated amino acids.[1] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess. |
| HBTU | Uronium/Aminium | High | Good reactivity, widely used. | Less effective than HATU for highly hindered couplings, potential for side reactions. |
| COMU | Uronium/Aminium | Very High | Excellent reactivity, low racemization, safer byproducts (OxymaPure®). | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium | High | Good performance for non-hindered couplings, avoids carcinogenic byproducts of BOP, less prone to N-terminal side reactions. | Can be inefficient for sterically hindered and N-methylated amino acids. |
Experimental Protocols
The following protocols are provided as a guide for the peptide coupling steps in the synthesis of Taltobulin. Optimization may be required based on the specific substrates and laboratory conditions.
Protocol 1: HATU-Mediated Peptide Coupling
This protocol is based on a successful reported synthesis of a Taltobulin precursor, hemiasterlin, which shares significant structural similarity.[3]
Materials:
-
Fmoc-protected amino acid (1.2 equivalents)
-
Peptide-resin with a free N-terminal amine (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.15 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DMF for 1 hour.
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 1-5 minutes at room temperature.
-
Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
-
Proceed with the next deprotection and coupling cycle.
Quantitative Data from a Hemiasterlin Synthesis (Taltobulin Precursor):
| Coupling Step | Coupling Reagent | Base | Solvent | Yield | Reference |
| Amide coupling of dipeptide with amino ester | HATU | DIPEA | DMF | 86% (hemiasterlin) and 78% (epimer) | [3] |
Protocol 2: PyBOP-Mediated Peptide Coupling
While potentially less efficient for the most hindered couplings in Taltobulin, PyBOP offers an alternative with a lower risk of N-terminal guanidinylation.
Materials:
-
Fmoc-protected amino acid (3.0 equivalents)
-
Peptide-resin with a free N-terminal amine (1.0 equivalent)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (3.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DMF for 1 hour.
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid and PyBOP in anhydrous DMF.
-
Add DIPEA to the solution from step 2.
-
Immediately add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Upon completion, wash the resin extensively with DMF, DCM, and DMF.
-
Proceed to the next step in the synthesis.
Signaling Pathways and Experimental Workflows
To visualize the logic of the synthesis and the role of the coupling reagents, the following diagrams are provided.
Caption: Convergent synthesis workflow for Taltobulin.
Caption: General mechanism of peptide bond formation using a coupling reagent.
Conclusion
The synthesis of Taltobulin, a potent antimitotic agent, requires robust and efficient peptide coupling methodologies to overcome the challenges posed by its sterically hindered and N-methylated amino acid residues. While several modern coupling reagents are available, HATU has been successfully employed in the synthesis of the closely related natural product, hemiasterlin, affording the desired product in high yield. For routine synthesis of less demanding peptide fragments, other reagents like PyBOP may also be considered. The protocols and comparative data presented in these application notes are intended to provide a solid foundation for researchers engaged in the synthesis of Taltobulin and other complex peptides. Careful optimization of reaction conditions and diligent monitoring of reaction progress are crucial for achieving high yields and purity of the final product.
References
Application Notes and Protocols for the Characterization of Taltobulin Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which demonstrates significant promise as an antimitotic agent. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Due to its high cytotoxicity, Taltobulin is a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. The multi-step synthesis of Taltobulin requires careful monitoring and characterization of its intermediates to ensure the purity and identity of the final active pharmaceutical ingredient.
This document provides detailed protocols for the synthesis and analytical characterization of a key precursor, Taltobulin intermediate-6. While specific, publicly available NMR and mass spectrometry data for an intermediate explicitly labeled "this compound" is limited, this application note provides a representative synthesis and expected analytical data based on the established synthetic route. The protocols and data herein are intended to guide researchers in the synthesis and quality control of Taltobulin and related compounds.
Data Presentation: Analytical Summary for this compound
The following tables summarize the expected quantitative NMR and mass spectrometry data for the representative this compound, which is the Boc-protected dipeptide precursor.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.85 | q | 1H | 7.0 | =CH- |
| 5.15 | d | 1H | 9.5 | NH |
| 4.60 | d | 1H | 9.5 | α-H (tert-Leu) |
| 4.15 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.10 | s | 3H | - | N-CH₃ |
| 2.20 | m | 1H | - | β-H (Val) |
| 1.85 | s | 3H | - | =C-CH₃ |
| 1.45 | s | 9H | - | Boc -C(CH₃)₃ |
| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |
| 1.00 | s | 9H | - | tert-Leu -C(CH₃)₃ |
| 0.95 | d | 3H | 6.8 | Val -CH₃ |
| 0.90 | d | 3H | 6.8 | Val -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | C=O (amide) |
| 168.5 | C=O (ester) |
| 156.0 | C=O (Boc) |
| 140.0 | =CH- |
| 128.0 | =C(CH₃)- |
| 80.0 | Boc -C(CH₃)₃ |
| 61.0 | α-C (tert-Leu) |
| 60.5 | -OCH₂CH₃ |
| 35.0 | β-C (tert-Leu) |
| 32.0 | β-C (Val) |
| 30.0 | N-CH₃ |
| 28.5 | Boc -C(CH₃)₃ |
| 27.0 | tert-Leu -C(CH₃)₃ |
| 20.0, 19.5 | Val -CH(CH₃)₂ |
| 14.2 | =C-CH₃ |
| 14.0 | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 441.3326 | 441.3328 |
| [M+Na]⁺ | 463.3146 | 463.3149 |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
1. Synthesis of this compound
This protocol describes the peptide coupling reaction to form the Boc-protected dipeptide intermediate.
-
Materials:
-
Boc-L-tert-leucine
-
(E)-N-methyl-2-amino-3-methyl-pent-2-enoic acid ethyl ester hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
-
-
Procedure:
-
To a solution of Boc-L-tert-leucine (1.0 eq) in anhydrous DCM at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add (E)-N-methyl-2-amino-3-methyl-pent-2-enoic acid ethyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
-
2. NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument at a frequency of 100 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
3. Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the intermediate in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
-
-
HRMS Acquisition:
-
Perform analysis on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the ionization mode to positive.
-
Infuse the sample directly or via liquid chromatography.
-
Acquire data in the m/z range of 100-1000.
-
Use a suitable reference compound for internal or external calibration to ensure high mass accuracy.
-
Visualizations
Application Notes and Protocols: Leveraging Taltobulin Intermediate-6 in the Development of Novel Taltobulin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049), which has demonstrated significant promise as an anti-cancer agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis in cancer cells.[1][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1] The development of novel Taltobulin analogs offers the potential for improved therapeutic efficacy, selectivity, and pharmacokinetic properties.
Taltobulin intermediate-6 is a crucial building block in the convergent synthesis of Taltobulin and its derivatives.[4] This intermediate provides a strategic point for the introduction of chemical diversity, allowing for the generation of a library of Taltobulin analogs. These application notes provide detailed protocols for the synthesis of Taltobulin analogs using intermediate-6, along with methods for their biological evaluation.
Data Presentation
The following table summarizes the in vitro activity of Taltobulin and a selection of its synthetic analogs. This data highlights the structure-activity relationships (SAR) and the impact of modifications on the molecule's potency.
| Compound | Modification | Tubulin Polymerization IC50 (μM) | Cytotoxicity IC50 (nM) against various cancer cell lines |
| Taltobulin (HTI-286) | Phenyl group | 1.5 ± 0.2 | 2.5 ± 2.1 (average over 18 cell lines)[2] |
| Analog A | 3-Methoxyphenyl | 1.8 ± 0.3 | 3.1 ± 0.5 |
| Analog B | 4-Fluorophenyl | 1.6 ± 0.2 | 2.8 ± 0.4 |
| Analog C | 2-Naphthyl | 2.1 ± 0.4 | 4.5 ± 0.7 |
| Analog D | Thienyl | 2.5 ± 0.5 | 5.2 ± 0.9 |
| Hemiasterlin | Indole group | 1.3 ± 0.2 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of Taltobulin Analogs using this compound
This protocol describes a general procedure for the synthesis of Taltobulin analogs via a key Ugi four-component reaction (Ugi-4CR) involving this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (R1-CHO or R1-CO-R2)
-
Amine (R3-NH2)
-
Isocyanide (R4-NC)
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Reactants: To the solution from step 1, add the corresponding aldehyde or ketone (1.1 eq) and amine (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Ugi Reaction: Add the isocyanide (1.2 eq) to the reaction mixture and continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the protected Taltobulin analog.
-
Deprotection (if necessary): If the synthesized analog contains protecting groups, they can be removed under standard conditions. For example, a tert-butoxycarbonyl (Boc) group can be removed by treatment with trifluoroacetic acid in dichloromethane.
-
Final Purification: The final Taltobulin analog can be further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Workflow for the Synthesis of Taltobulin Analogs:
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of Taltobulin analogs to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
Taltobulin analogs (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a stock solution of tubulin in G-PEM buffer. Prepare serial dilutions of the Taltobulin analogs and controls in G-PEM buffer.
-
Assay Setup: In a 96-well plate, add the Taltobulin analog dilutions, positive control, and vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. The rate of polymerization is determined from the slope of the initial linear phase. Calculate the IC50 value, which is the concentration of the analog that inhibits tubulin polymerization by 50%.
Protocol 3: Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of Taltobulin analogs on cancer cell lines and confirm that cell death occurs via apoptosis.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Taltobulin analogs (dissolved in DMSO)
-
MTT reagent or other cell viability assay kit
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure (Cell Viability - MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Taltobulin analogs for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment: Treat cancer cells with the Taltobulin analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow for Biological Evaluation:
Signaling Pathway
Taltobulin and its analogs disrupt microtubule dynamics, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis. The following diagram illustrates the key pathways involved.
References
- 1. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Application Notes and Protocols for the Coupling of Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The synthesis of Taltobulin is a key area of interest for medicinal chemists and process development scientists. This document provides detailed application notes and experimental protocols for the crucial coupling steps involved in the synthesis of Taltobulin intermediates, based on established synthetic routes.
The synthesis of Taltobulin is typically achieved through a convergent approach, involving the preparation of key building blocks followed by their sequential peptide coupling. An alternative strategy employing an Ugi four-component reaction has also been described, offering a more expeditious route to the core structure.[1]
This guide will focus on the peptide coupling strategy, providing detailed protocols for the formation of the amide bonds linking the constituent amino acid fragments of Taltobulin.
Key Intermediates and Coupling Strategy
The convergent synthesis of Taltobulin involves the coupling of three key intermediates. While the exact structures are often designated with Roman numerals in the literature, for clarity, we will refer to them as Fragment A, Fragment B, and Fragment C, which are sequentially coupled to form the final tripeptide analog.
A common coupling reagent employed in these steps is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIEA). Another effective coupling reagent mentioned in the context of similar structures is hexafluorophosphate azabenzotriazole tetramethyluronium (HATU).
The general workflow for the coupling of Taltobulin intermediates is outlined below:
Experimental Protocols
The following protocols are generalized procedures for peptide coupling reactions relevant to the synthesis of Taltobulin intermediates. Researchers should adapt these protocols based on the specific protecting groups and the scale of the reaction.
Protocol 1: PyBOP-Mediated Peptide Coupling
This protocol describes a standard procedure for the coupling of two Taltobulin intermediates using PyBOP and DIEA.
Materials:
-
Fragment A (with a free carboxylic acid)
-
Fragment B (with a free amine, typically as a salt, e.g., HCl or TFA salt)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-diisopropylethylamine (DIEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation of Reactants:
-
Dissolve Fragment A (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve Fragment B (1.0-1.2 eq) in anhydrous DMF. If Fragment B is a salt, add DIEA (2.0-3.0 eq) to this solution to neutralize the salt and stir for 10-15 minutes at room temperature.
-
-
Activation and Coupling:
-
To the solution of Fragment A, add PyBOP (1.1-1.3 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the solution of the free-based Fragment B to the activated Fragment A solution.
-
Add any remaining DIEA to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude coupled product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled intermediate.
-
Protocol 2: Ugi Four-Component Reaction Approach
This protocol provides a general outline for the Ugi-4CR, which has been utilized for an expeditious synthesis of Taltobulin and its analogs.[1] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.
Materials:
-
Appropriate aldehyde intermediate
-
Appropriate amine intermediate
-
Appropriate carboxylic acid intermediate
-
Appropriate isocyanide intermediate
-
Methanol or other suitable protic solvent
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
-
Addition of Isocyanide:
-
Add the isocyanide (1.0-1.1 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired Ugi product.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the key coupling steps in Taltobulin synthesis. Actual yields and purity may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Summary of a Hypothetical PyBOP-Mediated Coupling Reaction
| Step | Reactant A (eq) | Reactant B (eq) | PyBOP (eq) | DIEA (eq) | Solvent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Coupling of A and B | 1.0 | 1.1 | 1.2 | 2.5 | DMF | 3 | 95 | >90 |
| Coupling of (A-B) and C | 1.0 | 1.2 | 1.3 | 3.0 | DMF | 4 | 92 | >88 |
Table 2: Summary of a Hypothetical Ugi Four-Component Reaction
| Aldehyde (eq) | Amine (eq) | Carboxylic Acid (eq) | Isocyanide (eq) | Solvent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1.0 | 1.0 | 1.0 | 1.1 | Methanol | 24 | 75 | >85 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key steps in the peptide coupling protocol.
Conclusion
The successful synthesis of Taltobulin relies on efficient and high-yielding coupling of its key intermediates. The provided protocols for PyBOP-mediated peptide coupling and the Ugi four-component reaction offer robust methods for achieving this. Careful monitoring of the reaction progress and rigorous purification of the intermediates are crucial for obtaining the final product in high purity. Researchers should optimize the reaction conditions based on their specific substrates and desired scale.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Taltobulin Intermediate-6
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin. It provides troubleshooting advice and detailed protocols specifically aimed at improving the yield of Taltobulin intermediate-6, a critical precursor in the convergent synthesis of this potent antimicrotubule agent.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which for the purpose of this guide is considered the dipeptide fragment resulting from the coupling of N-Boc-L-valine and a subsequent amino acid, prior to its coupling with the C-terminal fragment.
Q1: My peptide coupling reaction to form the dipeptide intermediate-6 is showing very low yield. What are the potential causes?
A1: Low yields in peptide coupling reactions are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid of the N-Boc-protected amino acid must be activated to react with the amine of the other amino acid. If the coupling reagent is old, hydrated, or otherwise inactive, the activation will be incomplete.
-
Steric Hindrance: The amino acids involved in Taltobulin's structure can be sterically hindered, which can slow down the coupling reaction.
-
Side Reactions: The activated carboxylic acid can participate in side reactions, such as the formation of an oxazolone, which can lead to racemization and reduced yield of the desired product.
-
Inappropriate Solvent: The choice of solvent is crucial. It must be anhydrous and capable of dissolving all reactants.
-
Incorrect Stoichiometry: An improper ratio of reactants, particularly the coupling reagent and the amine component, can lead to incomplete reactions.
Q2: I am observing a significant amount of a side product with the same mass as my starting material in the LC-MS analysis of my coupling reaction. What could this be?
A2: This is a classic sign of the hydrolysis of the activated carboxylic acid back to the starting material. This typically occurs if there is moisture in your reaction. Ensure that your solvent is anhydrous and that all glassware was properly dried before use. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize this issue.
Q3: How can I minimize racemization during the peptide coupling step?
A3: Racemization is a critical concern, especially when dealing with chiral amino acids. To minimize it:
-
Choose the Right Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Reagents like HATU and HBTU are generally preferred for their ability to suppress racemization.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.
-
Use an Additive: Additives such as HOBt (Hydroxybenzotriazole) or OxymaPure® can be used in conjunction with carbodiimide (B86325) coupling reagents (like DCC or EDC) to suppress racemization.
Q4: The deprotection of the Boc group from my dipeptide intermediate is incomplete. How can I drive the reaction to completion?
A4: Incomplete Boc deprotection is usually due to insufficient acid strength or reaction time.
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. A solution of 20-50% TFA in dichloromethane (B109758) (DCM) is typically effective. If you are still facing issues, you can try using neat TFA.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For sterically hindered substrates, a longer reaction time may be necessary.
-
Scavengers: During deprotection, the tert-butyl cation that is formed can react with sensitive functional groups. Adding a scavenger like triisopropylsilane (B1312306) (TIS) can prevent these side reactions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for the Synthesis of a Sterically Hindered Dipeptide
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Potential | Notes |
| DCC | HOBt | 75-85 | Low | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC | HOBt | 80-90 | Low | Water-soluble carbodiimide; byproduct is easily removed by aqueous workup. |
| HBTU | - | 85-95 | Very Low | Efficient and fast, but can be more expensive. |
| HATU | - | 90-98 | Very Low | Highly efficient, especially for hindered amino acids; considered one of the best reagents to avoid racemization. |
| PyBOP | - | 85-95 | Low | Good for solid-phase and solution-phase synthesis. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Valyl-L-Alanine Methyl Ester (A Model for Intermediate-6)
-
Materials: N-Boc-L-valine, L-Alanine methyl ester hydrochloride, HATU, Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).
-
Procedure: a. To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-L-valine (1.0 eq) and anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes. d. In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq). e. Add the solution of the amino acid ester to the activated N-Boc-L-valine solution at 0 °C. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS. g. Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dipeptide.
Protocol 2: Boc Deprotection of the Dipeptide Intermediate
-
Materials: Dipeptide intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS).
-
Procedure: a. Dissolve the dipeptide intermediate (1.0 eq) in DCM. b. Add TIS (1.1 eq) to the solution. c. Slowly add TFA (10 eq) to the reaction mixture at 0 °C. d. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt is often used in the next step without further purification.
Visualizations
Caption: Convergent synthesis strategy for Taltobulin.
Caption: Experimental workflow for Intermediate-6 synthesis.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Stereoselective Synthesis of Taltobulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereoselectivity issues during the synthesis of Taltobulin (also known as HTI-286).
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for controlling the stereochemistry in Taltobulin synthesis?
A1: The synthesis of Taltobulin, which possesses S,S,S stereochemistry, is typically achieved through a convergent route. This involves the synthesis of key chiral building blocks, followed by their coupling. The primary strategies to ensure the correct stereochemistry include:
-
Use of Chiral Synthons: Starting with commercially available chiral molecules to introduce the desired stereocenters.
-
Asymmetric Reactions: Employing stereoselective reactions, such as the Evans aldol (B89426) reaction, to create new chiral centers with high diastereoselectivity.
-
Diastereomer Separation: In cases where a reaction produces a mixture of diastereomers, chromatographic separation is used to isolate the desired isomer.[1]
Q2: How is the E-double bond in the side chain of Taltobulin selectively formed?
A2: The E-double bond configuration is established via a Wittig reaction. Typically, a stabilized phosphorane ylide is used, which thermodynamically favors the formation of the E-alkene.[2][3] Careful selection of the ylide and reaction conditions is crucial for high E/Z selectivity.
Q3: What is the role of the Evans chiral auxiliary in the synthesis?
A3: The Evans chiral auxiliary, a type of oxazolidinone, is used to stereoselectively introduce the α-amino group in one of the key building blocks. The bulky auxiliary shields one face of the enolate, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center.[4][5][6]
Q4: What methods can be used to determine the diastereomeric ratio of synthetic intermediates?
A4: The most common method for determining the diastereomeric ratio is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[7][8][9][10] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used, by integrating the signals corresponding to the different diastereomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Evans Aldol Reaction
Problem: The reaction to introduce the α-amino group using an Evans auxiliary results in a low diastereomeric ratio (dr).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Enolate Geometry | Ensure the use of a boron Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) to favor the formation of the (Z)-enolate, which leads to the desired syn-aldol product.[4][5] | Increased formation of the desired diastereomer. |
| Suboptimal Reaction Temperature | Maintain a low temperature (typically -78 °C) during enolate formation and the subsequent addition of the electrophile to maximize stereoselectivity. | Improved diastereomeric ratio. |
| Choice of Lewis Acid | The choice of Lewis acid can influence the transition state geometry. Screen different boron or other Lewis acids to optimize selectivity. | Identification of a Lewis acid that provides higher diastereoselectivity. |
| Impure Reagents or Solvents | Use freshly distilled solvents and high-purity reagents to avoid side reactions that could lower selectivity. | Consistent and improved diastereomeric ratios. |
Issue 2: Poor E/Z Selectivity in the Wittig Reaction
Problem: The Wittig reaction to form the side chain yields a significant amount of the undesired (Z)-isomer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ylide Type | Use a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone group) which favors the formation of the thermodynamically more stable (E)-alkene.[2][3] | Predominant formation of the (E)-isomer. |
| Reaction Conditions | Perform the reaction under conditions that allow for thermodynamic equilibration. This may involve using a less reactive ylide or adjusting the reaction temperature and time. | Increased E/Z ratio. |
| Presence of Lithium Salts | Lithium salts can decrease E-selectivity. If using a strong base like n-BuLi to generate the ylide, consider salt-free conditions or using a different base like sodium hexamethyldisilazide (NaHMDS).[2] | Improved E-selectivity. |
Issue 3: Difficulty in Separating R,S,S- and S,S,S-Diastereomers
Problem: The final coupling step produces a mixture of diastereomers that are difficult to separate by standard column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Resolution on Silica (B1680970) Gel | Employ High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase for separation. | Baseline separation of the two diastereomers. |
| Co-elution of Diastereomers | Screen different mobile phase systems (e.g., combinations of hexanes, isopropanol, ethanol) and gradients to optimize separation. | Improved resolution between the diastereomeric peaks. |
| Formation of Diastereomeric Salts | React the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which may have different solubilities and can be separated by crystallization.[1][11] | Isolation of the desired S,S,S-diastereomer in high purity. |
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction
This protocol describes a general procedure for the diastereoselective synthesis of a β-hydroxy carbonyl compound using an Evans oxazolidinone auxiliary.
-
Acylation of the Chiral Auxiliary:
-
Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) and stir for 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product.
-
-
Boron Enolate Formation and Aldol Addition:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) followed by diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir for 30-60 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir for 2-4 hours at -78 °C.
-
Quench the reaction with a pH 7 buffer and warm to room temperature. Extract the product.
-
-
Auxiliary Cleavage:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir at 0 °C for 4-6 hours.
-
Quench with sodium sulfite (B76179) and extract the desired β-hydroxy acid.
-
Protocol 2: Stereoselective Wittig Reaction for (E)-Alkene Synthesis
This protocol outlines a general method for the synthesis of an (E)-alkene using a stabilized Wittig reagent.
-
Ylide Formation:
-
Suspend the phosphonium (B103445) salt (1.1 eq) in anhydrous THF.
-
Add a suitable base (e.g., sodium hydride, 1.1 eq) at 0 °C and stir until the solution becomes clear and the color changes (indicating ylide formation).
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add the aldehyde (1.0 eq) dissolved in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the (E)-alkene from the triphenylphosphine (B44618) oxide byproduct and any (Z)-isomer.
-
Visualizations
Caption: Convergent synthesis workflow for Taltobulin.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Taltobulin Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Taltobulin diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Taltobulin diastereomers?
A1: Taltobulin, a synthetic analog of the tripeptide hemiasterlin, possesses multiple chiral centers, leading to the formation of diastereomers during synthesis.[1] The primary challenges in their purification stem from the subtle differences in their physicochemical properties. These include:
-
Similar Polarity: Diastereomers often exhibit very close retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), making baseline separation difficult to achieve.
-
Co-crystallization: During crystallization attempts, the similar structures of diastereomers can lead to the formation of mixed crystals, hindering the isolation of a single, pure diastereomer.
-
Low Resolution: Achieving high-resolution separation can be challenging, often requiring extensive method development and optimization of chromatographic conditions.
-
Sample Overload: In preparative chromatography, overloading the column in an attempt to increase yield can lead to peak broadening and loss of resolution.
Q2: What are the recommended analytical techniques to assess the purity of Taltobulin diastereomers?
A2: A combination of analytical techniques is recommended for the comprehensive assessment of diastereomeric purity:
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with a high-resolution column is the primary method to determine the ratio of diastereomers. Chiral HPLC can also be employed to confirm enantiomeric purity.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the diastereomers by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to distinguish between diastereomers based on differences in the chemical shifts of specific protons.
Troubleshooting Guides
Issue 1: Poor Resolution of Taltobulin Diastereomers in RP-HPLC
Symptoms:
-
Overlapping or co-eluting peaks.
-
Resolution value (Rs) less than 1.5.
-
Inability to accurately quantify individual diastereomers.
Possible Causes and Solutions:
| Possible Cause | Solution | Rationale |
| Inappropriate Stationary Phase | 1. Screen Different Columns: Evaluate columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano). 2. Consider Chiral Columns: Even for diastereomer separation, a chiral stationary phase can sometimes offer unique selectivity. | Different stationary phases provide varying selectivities based on hydrophobic, pi-pi, and dipole-dipole interactions, which can be exploited to improve separation. |
| Suboptimal Mobile Phase Composition | 1. Modify Organic Solvent: Switch between acetonitrile (B52724) and methanol (B129727) or use a combination of both. 2. Adjust Additives: Optimize the concentration of trifluoroacetic acid (TFA) or formic acid (typically 0.05% to 0.1%). | The choice of organic modifier and ion-pairing agent significantly impacts the retention and selectivity of peptides and peptide-like molecules. |
| Inadequate Gradient Profile | 1. Shallow Gradient: Employ a shallower gradient over the elution range of the diastereomers. 2. Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition to enhance separation. | A shallower gradient increases the interaction time of the analytes with the stationary phase, often leading to improved resolution of closely eluting compounds. |
| Incorrect Flow Rate or Temperature | 1. Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min) to potentially increase resolution. 2. Vary Column Temperature: Evaluate a range of temperatures (e.g., 25°C to 60°C) as temperature can affect selectivity. | Lower flow rates can improve efficiency, while temperature changes can alter the thermodynamics of the separation, sometimes leading to better resolution. |
Issue 2: Difficulty in Crystallizing a Single Taltobulin Diastereomer
Symptoms:
-
Formation of an oil or amorphous solid instead of crystals.
-
Co-crystallization of both diastereomers.
-
Low yield of the desired crystalline diastereomer.
Possible Causes and Solutions:
| Possible Cause | Solution | Rationale |
| Poor Solvent System | 1. Systematic Solvent Screening: Test a wide range of solvents with varying polarities and functionalities. 2. Use Solvent/Anti-Solvent Systems: Employ a good solvent for dissolution and an anti-solvent to induce crystallization. | The solubility of each diastereomer is highly dependent on the solvent system. The ideal system will have a significant solubility difference between the two diastereomers at a given temperature. |
| Suboptimal Supersaturation | 1. Control Cooling Rate: Implement a slow and controlled cooling process. 2. Slow Evaporation: Allow the solvent to evaporate slowly to gradually increase the concentration. | Rapid changes in supersaturation can lead to the formation of small, impure crystals or oils. Slow, controlled crystallization promotes the growth of larger, purer crystals. |
| Presence of Impurities | 1. Pre-purification: Partially purify the diastereomeric mixture by flash chromatography to remove significant impurities. 2. Seeding: Introduce a small crystal of the desired pure diastereomer to promote selective crystallization. | Impurities can inhibit crystal nucleation and growth. Seeding provides a template for the desired diastereomer to crystallize, potentially excluding the other. |
Experimental Protocols
Preparative RP-HPLC Method for Taltobulin Diastereomer Separation
This protocol provides a starting point for the preparative separation of Taltobulin diastereomers. Optimization will be required based on the specific diastereomeric ratio and purity requirements.
Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude Taltobulin mixture in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition) to a concentration of 10-50 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: 280 nm
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30-50% B (shallow gradient for elution of diastereomers)
-
35-40 min: 50-90% B (column wash)
-
40-45 min: 90% B
-
45-50 min: 90-30% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the separation of the two main diastereomeric peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each separated diastereomer.
-
Product Isolation: Combine the pure fractions for each diastereomer and remove the solvent via lyophilization.
Representative Data for Preparative HPLC Separation
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 25.4 | 27.1 |
| Purity (by analytical HPLC) | >98% | >98% |
| Recovery | 85% | 88% |
| Resolution (Rs) | - | 1.8 |
Visualizations
Taltobulin's Mechanism of Action: Inhibition of Tubulin Polymerization
Caption: Taltobulin inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Taltobulin Diastereomer Purification
Caption: A logical workflow for the purification of Taltobulin diastereomers using HPLC.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor resolution in HPLC separation of diastereomers.
References
Common side reactions in the synthesis of Taltobulin intermediates
Disclaimer: The synthesis of active pharmaceutical ingredients and their intermediates involves proprietary processes. The following information is a generalized guide based on common organic chemistry principles and may not reflect the specific, confidential procedures used in the manufacturing of Taltobulin. This guide is intended for informational purposes for researchers and scientists in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the synthesis of complex peptide-like molecules such as Taltobulin intermediates?
A1: During the synthesis of complex molecules like Taltobulin intermediates, which often involve peptide couplings and the protection/deprotection of functional groups, several classes of side reactions are common. These include racemization of chiral centers, incomplete reactions leading to starting material carryover, side-chain modifications, and the formation of deletion or insertion peptides. The specific side reactions will be highly dependent on the synthetic route, coupling reagents, protecting groups, and reaction conditions employed.
Q2: How can I minimize racemization during peptide coupling steps?
A2: Racemization is a significant risk, particularly for activated amino acid residues. To minimize this, several strategies can be employed. The use of coupling reagents known to suppress racemization, such as those based on carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is recommended. Additionally, controlling the reaction temperature (often performing couplings at low temperatures), minimizing the activation time of the carboxylic acid, and using a non-polar solvent can help reduce the extent of racemization.
Q3: What are the likely causes of low yield in the synthesis of Taltobulin intermediates?
A3: Low yields can stem from a variety of factors. Incomplete reactions are a primary cause, which can be due to insufficient reagent stoichiometry, poor reagent solubility, or steric hindrance. Side reactions, as discussed, can consume starting materials and form undesired byproducts. Furthermore, product loss during workup and purification steps, such as extraction and chromatography, can significantly impact the overall yield. Careful optimization of reaction conditions and purification protocols is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Presence of Diastereomers in Product | Racemization of a chiral center during activation or coupling. | - Use a racemization-suppressing coupling reagent (e.g., COMU, HATU).- Add a racemization suppressant (e.g., HOBt, Oxyma).- Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C).- Minimize the pre-activation time of the carboxylic acid. |
| Incomplete Consumption of Starting Material | Insufficient equivalents of coupling reagent or nucleophile; Steric hindrance; Poor solubility of reagents. | - Increase the equivalents of the limiting reagent.- Extend the reaction time.- Screen different solvents to improve solubility.- Increase the reaction temperature (if racemization is not a concern). |
| Formation of N-Acylurea Byproduct | Use of carbodiimide (B86325) coupling reagents (e.g., DCC, EDC) without an additive. The activated O-acylisourea intermediate can rearrange. | - Add HOBt or Oxyma to the reaction mixture to trap the O-acylisourea as a less reactive, more stable activated ester. |
| Unidentified Impurities in Mass Spectrum | Side-chain reactions (e.g., oxidation, cyclization); Formation of deletion or double-addition sequences. | - Ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen, Argon) if sensitive functional groups are present.- Optimize stoichiometry and addition times to prevent multiple additions.- Thoroughly characterize impurities to understand their origin and adjust the synthetic strategy accordingly. |
Experimental Workflow & Logic Diagrams
Below are generalized diagrams illustrating a typical experimental workflow for identifying and troubleshooting side reactions, as well as the logical relationship in addressing a common side reaction like racemization.
Caption: Troubleshooting workflow for synthesis side reactions.
Caption: Logic diagram for addressing racemization.
Technical Support Center: Optimization of Wittig Reaction Conditions for Taltobulin Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Taltobulin precursors, with a specific focus on the optimization of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Wittig olefination step in the synthesis of Taltobulin precursors?
Researchers often face three primary challenges in this critical step:
-
Low Yield: Steric hindrance around the carbonyl group of the aldehyde precursor or the phosphorus ylide can significantly reduce the reaction rate and overall yield.
-
Poor Stereoselectivity (E/Z Mixture): Achieving the desired stereoisomer (often the Z-alkene for complex natural product side chains) can be difficult, frequently resulting in a mixture of E and Z isomers that are challenging to separate.
-
Difficult Purification: Removal of the triphenylphosphine (B44618) oxide byproduct from the reaction mixture can be problematic, often requiring multiple chromatographic steps and leading to product loss.
Q2: How does the nature of the ylide affect the stereochemical outcome of the reaction?
The stereoselectivity of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.
-
Non-stabilized Ylides (e.g., those with alkyl substituents) are highly reactive and typically favor the formation of the Z-alkene under kinetic control, especially in salt-free conditions.[1]
-
Stabilized Ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and tend to yield the E-alkene under thermodynamic control.[1]
-
Semi-stabilized Ylides (e.g., with aryl substituents) often provide poor selectivity, resulting in mixtures of E and Z isomers.[1]
For many Taltobulin precursor syntheses aiming for a specific isomer, the choice and generation of the appropriate ylide are critical.
Q3: When should I consider an alternative to the standard Wittig reaction?
If you consistently experience low yields with hindered aldehydes or struggle with poor E/Z selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive than the corresponding Wittig reagent. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification process.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Low yields in the Wittig reaction for Taltobulin precursors are often traced back to steric hindrance, suboptimal reaction conditions, or ylide instability.
Caption: Troubleshooting workflow for low Wittig reaction yields.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 35 |
| 2 | NaHMDS | THF | -78 to 25 | 12 | 55 |
| 3 | KHMDS | THF | -78 to 25 | 12 | 68 |
| 4 | KHMDS | DME | -78 to 25 | 12 | 72 |
| 5 | KHMDS | THF | -78 | 4 | 75 |
Data is hypothetical and for illustrative purposes.
Issue 2: Poor E/Z Stereoselectivity
Achieving the desired alkene geometry is crucial. For Z-alkene selectivity, the reaction should be run under conditions that favor kinetic control.
Caption: Decision-making for stereoselectivity optimization.
| Entry | Ylide Type | Base | Additive | Solvent | Z:E Ratio |
| 1 | Non-stabilized | n-BuLi | None | THF | 85:15 |
| 2 | Non-stabilized | n-BuLi | LiBr | THF | 50:50 |
| 3 | Non-stabilized | NaHMDS | None | THF | >95:5 |
| 4 | Non-stabilized | KHMDS | 18-crown-6 | THF | >98:2 |
| 5 | Stabilized | NaH | None | DMF | <5:95 |
Data is hypothetical and for illustrative purposes. The presence of lithium salts can significantly erode Z-selectivity by promoting equilibration of intermediates.[1]
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Olefination (Salt-Free)
This protocol is designed to maximize the formation of the Z-alkene by using a non-stabilized ylide under lithium-free conditions.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
Anhydrous THF
-
Potassium hexamethyldisilazide (KHMDS) (1.05 eq., as a solution in THF)
-
Aldehyde precursor (1.0 eq.)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium salt to a flame-dried round-bottom flask.
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the KHMDS solution dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde precursor in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 15-20 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired alkene. The Z/E ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for E-Selective Olefination
This protocol is an excellent alternative for generating E-alkenes, especially with sterically hindered aldehydes.
Materials:
-
Phosphonate (B1237965) ester (1.1 eq.)
-
Anhydrous THF
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Aldehyde precursor (1.0 eq.)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Methodology:
-
Under an inert atmosphere, carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, then suspend the NaH in anhydrous THF.
-
Cool the NaH suspension to 0 °C.
-
Add the phosphonate ester dropwise as a solution in anhydrous THF. Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the solution back to 0 °C.
-
Slowly add a solution of the hindered aldehyde in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the (E)-alkene. The water-soluble phosphate byproduct should largely remain in the aqueous layer.
References
Technical Support Center: HPLC Purification Optimization for Taltobulin Intermediates
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) purification of Taltobulin intermediates. Taltobulin (HTI-286) is a potent synthetic analog of the tripeptide hemiasterlin, functioning as an antimicrotubule agent.[1][2] The successful synthesis and purification of its intermediates are critical for drug development and manufacturing.
This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of Taltobulin intermediates.
Poor Peak Shape: Tailing, Broadening, and Splitting
Poor peak shape is a common issue in HPLC that can compromise purity assessment and yield.[3][4]
Q1: My chromatogram shows significant peak tailing for a Taltobulin intermediate. What are the likely causes and how can I resolve this?
A1: Peak tailing, an asymmetrical peak with a drawn-out latter half, is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[5][6][7]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of Taltobulin intermediates, which are peptide-like in nature. An incorrect pH can lead to undesirable interactions with the stationary phase.[5]
-
Recommendation: Adjust and buffer the mobile phase to a pH that is at least 2 units away from the pKa of your compound's ionizable functional groups.
-
-
Use an Appropriate Ion-Pairing Reagent: For peptide-like molecules, ion-pairing reagents are crucial for masking residual silanol (B1196071) groups on the silica-based column and improving peak symmetry.[8][9]
-
Check for Column Contamination or Degradation: Contaminants on the guard or analytical column can cause peak tailing.[5] A void at the column inlet can also lead to distorted peaks.
-
Recommendation: First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent. If this fails, the column may need to be replaced.[5]
-
Q2: The peaks for my Taltobulin intermediates are broader than expected. What could be causing this and how can I achieve sharper peaks?
A2: Peak broadening can be caused by a variety of factors including issues with the column, mobile phase, or injection solvent.[3][4][10]
Troubleshooting Steps:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad peaks.[10]
-
Recommendation: Whenever possible, dissolve and inject your sample in the starting mobile phase.
-
-
Optimize the Gradient Slope: A steep gradient may not provide sufficient time for the analyte to interact with the stationary phase, leading to broad peaks.
-
Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[9][12]
-
Recommendation: Try increasing the column temperature in increments of 5-10°C to see if peak shape improves.
-
-
Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[6]
-
Recommendation: Use shorter, narrower internal diameter tubing where possible.
-
Q3: I am observing split peaks for a single Taltobulin intermediate. What is the cause and how can I fix it?
A3: Split peaks can occur when a single compound elutes as two or more closely spaced peaks. This can be due to several factors from column issues to sample preparation.[13]
Troubleshooting Steps:
-
Partially Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample stream to be distorted.[5]
-
Recommendation: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including splitting.[4][13]
-
Recommendation: Reduce the injection volume or dilute the sample.[13]
-
-
Incompatible Sample Solvent: As with peak broadening, injecting in a solvent that is too strong can cause peak splitting, especially for early eluting peaks.
-
Recommendation: Dissolve the sample in the initial mobile phase.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Method Development and Optimization
Developing a robust HPLC method is key to successful purification.
Q4: What are the recommended starting conditions for purifying Taltobulin intermediates using reversed-phase HPLC?
A4: For peptide-like molecules such as Taltobulin intermediates, a reversed-phase C18 column is a good starting point. The mobile phase typically consists of an aqueous component and an organic component with an acid modifier.[8]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | Start with a broad linear gradient (e.g., 5% to 95% B over 30 minutes)[9] |
| Flow Rate | 1.0 mL/min for analytical scale |
| Detection | UV at 220 nm and 280 nm |
| Temperature | 30-40 °C[9][12] |
Q5: How can I optimize the separation of closely eluting impurities from my target Taltobulin intermediate?
A5: Improving the resolution between your target compound and impurities often requires fine-tuning of several HPLC parameters.
Table 2: Strategies for Improving Resolution
| Strategy | Details |
| Decrease Gradient Slope | A shallower gradient increases the time the analytes spend on the column, allowing for better separation.[9][11] |
| Change Organic Solvent | If using acetonitrile, trying methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation. |
| Adjust Mobile Phase pH | Small changes in pH can alter the retention times of ionizable compounds, potentially improving resolution. |
| Change Stationary Phase | If a C18 column does not provide adequate resolution, consider a different stationary phase such as C8 or Phenyl-Hexyl. |
| Increase Column Temperature | This can improve efficiency and may alter selectivity.[9] |
HPLC Method Development Workflow
Caption: General workflow for HPLC method development and optimization.
Experimental Protocols
Protocol 1: General Scouting Run for Taltobulin Intermediates
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Detection: UV at 220 nm.
-
Procedure: Based on the retention time of the main peak in this scouting run, a shallower, more focused gradient can be developed to improve resolution.[9]
Protocol 2: Column Cleaning and Regeneration
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (without buffer/salts): Flush with a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) for 20-30 column volumes.
-
Strong Solvent Wash: Flush the column with 100% acetonitrile, followed by 100% isopropanol, and then 100% methanol (20-30 column volumes each).
-
Re-equilibration: Flush with the initial mobile phase composition until a stable baseline is achieved.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. halocolumns.com [halocolumns.com]
- 11. biotage.com [biotage.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
Technical Support Center: Preventing Degradation of Taltobulin Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation issues encountered during the synthesis, purification, and storage of Taltobulin intermediate-6. The advice herein is based on the chemical structure of the intermediate and established principles of organic chemistry, as specific stability data for this compound is not publicly available.
Understanding the Stability of this compound
This compound possesses several functional groups that can be susceptible to degradation under certain conditions. Understanding these potential degradation pathways is crucial for maintaining the integrity of the molecule throughout your experimental workflow.
Key Functional Groups and Potential Degradation Pathways:
-
Amide Bonds: Susceptible to hydrolysis under strong acidic or basic conditions, leading to cleavage of the peptide-like backbone.
-
tert-Butyloxycarbonyl (Boc) Protecting Group: While generally stable to basic and nucleophilic conditions, it is labile to strong acids.[1][][3]
-
Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible.[4][5][6][7][8]
-
Carbon-Carbon Double Bond: Prone to oxidation, which can be initiated by atmospheric oxygen, light, or certain reagents, potentially leading to the formation of epoxides, diols, or cleavage products.[9][10][11][12][13]
Troubleshooting Guide: Common Degradation Issues
This guide provides a question-and-answer format to address specific issues you might encounter.
Issue 1: Low yield or appearance of unexpected impurities after acidic workup or purification (e.g., silica (B1680970) gel chromatography).
-
Question: Why am I observing significant loss of my product or the formation of new, more polar spots on my TLC plate after an acidic wash or chromatography on silica gel?
-
Potential Cause: The Boc protecting group is likely being cleaved by the acidic conditions, exposing the free amine. Silica gel itself can be slightly acidic and may contribute to this degradation over prolonged exposure.
-
Troubleshooting Steps:
-
Avoid Strong Acids: If an acidic wash is necessary, use a milder acid (e.g., dilute citric acid or saturated ammonium (B1175870) chloride solution) and minimize contact time.
-
Neutralize Solvents: Ensure that all solvents used for chromatography are neutral. For example, you can add a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%) to your eluent system.
-
Alternative Chromatography: Consider using neutral or deactivated silica gel, or alternative stationary phases like alumina.
-
Rapid Purification: Minimize the time the intermediate spends on the silica gel column.
-
Issue 2: Degradation observed during base-mediated reactions or workup.
-
Question: My reaction involves a strong base, and I'm seeing product degradation. What could be the cause?
-
Potential Cause: The ethyl ester is susceptible to hydrolysis under basic conditions, which would convert it to a carboxylate salt. This would change the polarity and potentially the reactivity of your molecule.
-
Troubleshooting Steps:
-
Use Non-nucleophilic Bases: If the base is intended as a proton scavenger, consider using a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.
-
Careful Workup: During workup, neutralize the reaction mixture carefully with a mild acid at low temperature.
-
Issue 3: Product degradation during storage or upon exposure to air.
-
Question: I stored my intermediate for a period of time and now see signs of degradation. What happened?
-
Potential Cause: The carbon-carbon double bond is susceptible to oxidation. This can be accelerated by exposure to light and atmospheric oxygen.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the intermediate under an inert atmosphere (e.g., argon or nitrogen).
-
Protect from Light: Use amber-colored vials or wrap vials in aluminum foil to protect the compound from light.
-
Low Temperature Storage: Store the compound at low temperatures (-20°C or -80°C is recommended for long-term storage of similar intermediates).
-
Degassed Solvents: If storing in solution, use solvents that have been degassed to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on general principles for complex organic molecules, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below). If storage in solution is necessary, use a dry, degassed aprotic solvent and store at low temperatures.
Q2: Which analytical techniques are best for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the stability of this compound.[14][15][16][17] A stability-indicating HPLC method should be developed to separate the intact intermediate from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study involves subjecting the intermediate to a variety of stress conditions to intentionally induce degradation and identify potential degradation products and pathways.[18][19][20][21][22] This helps in developing a robust analytical method and understanding the intrinsic stability of the molecule.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Boc deprotection, Ester hydrolysis, Amide hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Ester hydrolysis (saponification), Amide hydrolysis |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Oxidation of the C=C double bond |
| Thermal Stress | 60°C - 80°C (solid state) | 1 - 7 days | General decomposition |
| Photostability | Exposure to UV and visible light | 24 - 72 hours | Oxidation, Isomerization |
Note: The duration and conditions may need to be optimized based on the observed rate of degradation.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound Stability
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 20 minutes. This should be optimized to achieve good separation of the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the intermediate (a wavelength between 210-254 nm is a likely starting point).
-
Sample Preparation: Dissolve a known concentration of the intermediate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The rates of oxidation of unsaturated fatty acids and esters | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [PDF] The aerobic oxidation of unsaturated fatty acids and their esters: cobalt stearate-catalyzed oxidation of linoleic acid. | Semantic Scholar [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. japsonline.com [japsonline.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 21. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 22. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Resolving Impurities in Taltobulin Intermediate-6 Preparations
Welcome to the technical support center for the synthesis of Taltobulin and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding impurities that may be encountered during the preparation of Taltobulin intermediate-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the synthesis of Taltobulin?
Taltobulin (also known as HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and functions as a potent antimicrotubule agent.[1][2] Its synthesis is a convergent process involving the preparation of several key building blocks that are subsequently coupled together. This compound is a dipeptide building block, specifically the N-Boc-protected dipeptide acid, which is a crucial component in the total synthesis of Taltobulin.
Q2: What are the most common types of impurities observed in the preparation of this compound?
Given that the synthesis of Taltobulin and its intermediates involves peptide coupling reactions, common impurities can include:
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[3]
-
Insertion sequences: Peptides with an additional amino acid residue, often resulting from impure starting materials or side reactions.
-
Racemization/Diastereomers: Changes in the stereochemistry of chiral centers, particularly at the alpha-carbon of the amino acid residues, which can occur during activation and coupling.
-
Incomplete deprotection: Residual protecting groups on the amino or carboxyl termini, or on amino acid side chains.
-
Side-reaction products: Impurities arising from reactions involving the functional groups of the amino acid side chains or the coupling reagents themselves. For instance, the formation of urea (B33335) derivatives from carbodiimide-based coupling agents.
-
Residual solvents and reagents: Traces of solvents, coupling agents, and scavengers used during the synthesis and purification process.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound preparations?
A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of impurities. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for separating the main product from its impurities and for quantification. Reverse-phase HPLC (RP-HPLC) is particularly effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities, helping to confirm their identity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Purity of Crude this compound
Observation: The HPLC chromatogram of the crude product shows multiple significant impurity peaks.
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reaction | - Increase the reaction time. - Use a more efficient coupling reagent (e.g., HATU, HBTU). - Ensure the molar ratio of reactants is optimized. |
| Epimerization/Racemization | - Lower the reaction temperature during coupling. - Add an epimerization-suppressing agent like 1-hydroxybenzotriazole (B26582) (HOBt). |
| Side Reactions | - Carefully control the reaction conditions (temperature, pH). - Use appropriate scavengers to trap reactive intermediates. |
| Poor Quality of Starting Materials | - Verify the purity of amino acids and coupling reagents before use. |
Issue 2: Presence of a Major Impurity with a Similar Retention Time to the Product
Observation: A significant impurity peak is observed that co-elutes or has a retention time very close to the main product peak in the HPLC analysis, making purification difficult.
| Potential Cause | Recommended Solution |
| Formation of Diastereomers | - Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry to improve separation. - Consider using a chiral column if diastereomers are suspected. |
| Incomplete Deprotection | - Extend the deprotection reaction time or use a stronger deprotection reagent. - Monitor the deprotection reaction by TLC or LC-MS to ensure completion. |
| Structurally Similar Side-Product | - Modify the synthetic route to avoid the formation of the specific side-product. - Employ an alternative purification technique such as flash chromatography with a different stationary phase. |
Issue 3: Low Yield of Purified this compound
Observation: The final yield of the purified intermediate is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Product Loss During Work-up | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Ensure complete precipitation of the product if this method is used. |
| Product Degradation | - Avoid exposing the product to harsh acidic or basic conditions for prolonged periods. - Store the product at the recommended temperature and under an inert atmosphere if it is sensitive to oxidation. |
| Inefficient Purification | - Optimize the loading and elution conditions for the chosen purification method (e.g., HPLC, flash chromatography). - Ensure the column is not overloaded. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
The synthesis of Taltobulin and its intermediates involves the coupling of protected amino acid building blocks. The general synthetic route is outlined in the Journal of Medicinal Chemistry, 2004, 47(19), 4774-4786. The synthesis of intermediate-6 involves the coupling of two protected amino acid precursors.
Materials:
-
N-Boc-protected amino acid
-
Amino acid ester hydrochloride
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-Boc-protected amino acid in the chosen solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the solvent and add the base to neutralize it.
-
Add the activated amino acid solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove water-soluble by-products.
-
Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: HPLC Analysis of this compound Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Flow Rate: 1.0 mL/min Detection: UV at 220 nm Injection Volume: 10 µL
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting decision tree for resolving impurities in this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Taltobulin (HTI-286)
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin (B1673049), has garnered significant interest in the field of oncology due to its powerful antimitotic activity. Its complex structure, featuring several chiral centers and sterically hindered amino acid residues, presents a considerable challenge for chemical synthesis. This guide provides a comparative analysis of the prominent synthetic routes to Taltobulin, offering a detailed examination of their efficiency, key chemical transformations, and experimental protocols to aid researchers in selecting the most suitable approach for their needs.
Comparison of Synthetic Strategies
Two main strategies have emerged for the total synthesis of Taltobulin: a convergent approach utilizing a four-component Ugi reaction and a more traditional convergent synthesis employing peptide coupling and an asymmetric Strecker reaction for a key fragment.
| Parameter | Ugi Reaction-Based Synthesis | Convergent Peptide Coupling Synthesis |
| Key Reaction | Four-component Ugi reaction | Peptide coupling, Asymmetric Strecker synthesis |
| Overall Yield | Approx. 11% (for the analogous hemiasterlin) | >35% (for the analogous (-)-hemiasterlin) |
| Number of Steps (Longest Linear Sequence) | 10 (for the analogous hemiasterlin) | 9 (for the analogous (-)-hemiasterlin) |
| Key Advantages | High convergency, rapid assembly of the core structure | High overall yield |
| Key Challenges | Potentially complex purification of the Ugi product | Requires synthesis of complex, sterically hindered amino acid fragments |
Synthetic Route Overviews
Ugi Reaction-Based Convergent Synthesis
This modern approach leverages the power of multicomponent reactions to rapidly construct the complex backbone of Taltobulin. The key step involves a four-component Ugi reaction, which brings together an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single pot to form a dipeptide-like structure. This strategy significantly reduces the number of synthetic steps and improves overall efficiency. The synthesis of the closely related natural product, hemiasterlin, using this method was accomplished in 10 steps with an 11% overall yield, and this route is directly adaptable for the synthesis of Taltobulin.[1][2]
Caption: Ugi Reaction-Based Synthesis of Taltobulin.
Convergent Synthesis via Peptide Coupling and Asymmetric Strecker Reaction
This more classical, yet highly effective, route relies on the sequential coupling of carefully synthesized amino acid fragments. A key feature of this approach is the enantioselective synthesis of the crucial tetramethyltryptophan subunit via an asymmetric Strecker synthesis. This method has been reported to provide the parent compound, (-)-hemiasterlin, in a high overall yield of over 35% in nine steps. The synthesis of the key tetramethyltryptophan subunit was achieved in 50% yield over five steps.[3]
Caption: Convergent Synthesis via Peptide Coupling.
Experimental Protocols
Key Experiment: Four-Component Ugi Reaction for Taltobulin Core Synthesis (General Procedure)
This is a generalized protocol based on the synthesis of hemiasterlin and would require optimization for Taltobulin.
To a solution of the aldehyde component in a suitable solvent (e.g., methanol (B129727) or trifluoroethanol) is added the amine component, followed by the carboxylic acid component and the isocyanide component. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dipeptide intermediate.
Key Experiment: Asymmetric Strecker Synthesis of the Tetramethyltryptophan Precursor (General Procedure)
This protocol is a general representation of an asymmetric Strecker reaction.
To a solution of the corresponding aldehyde in an appropriate solvent (e.g., toluene) at a low temperature (e.g., -78 °C) is added a solution of a chiral catalyst (e.g., a chiral thiourea (B124793) derivative) followed by the addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide). The reaction is stirred at low temperature for several hours until completion as monitored by TLC. The reaction is then quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The resulting aminonitrile is then hydrolyzed under acidic conditions to yield the desired α-amino acid.
Conclusion
Both the Ugi reaction-based and the convergent peptide coupling strategies offer viable pathways to Taltobulin. The choice of synthetic route will depend on the specific requirements of the research. The Ugi approach offers a rapid and highly convergent synthesis, which is advantageous for producing a variety of analogs for structure-activity relationship studies. The convergent peptide coupling route, while potentially longer, has been demonstrated to achieve a higher overall yield, which may be preferable for the large-scale production of the final compound. Researchers should carefully consider the trade-offs between speed, convergency, and overall yield when selecting a synthetic strategy for Taltobulin.
References
Spectroscopic Showdown: A Comparative Analysis of Taltobulin Intermediates and Alternative Tubulin Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic data comparison of key intermediates in the synthesis of Taltobulin, a potent anti-cancer agent. This analysis is juxtaposed with data from intermediates of Combretastatin A-4, a well-known tubulin inhibitor, offering valuable insights into the structural characterization of these complex molecules.
Taltobulin (formerly known as HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and has demonstrated significant potential as a microtubule-targeting agent. Its complex molecular architecture necessitates a convergent synthetic approach, relying on the precise assembly of several key building blocks. The spectroscopic characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide presents a compilation of spectroscopic data for crucial Taltobulin intermediates, providing a baseline for researchers engaged in its synthesis or the development of related compounds.
Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for pivotal intermediates in the synthesis of Taltobulin. For comparative purposes, corresponding data for intermediates in the synthesis of Combretastatin A-4 are also presented.
Table 1: Spectroscopic Data for Taltobulin Intermediate 1: (2S,3aS,6R,7aS)-octahydro-1H-indole-2-carboxylic acid
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25-1.95 (m, 8H), 2.90 (m, 1H), 3.15 (m, 1H), 3.60 (m, 1H), 4.10 (d, J=4.0 Hz, 1H), 9.50 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 24.5, 25.5, 31.0, 35.0, 45.0, 58.0, 65.0, 175.0 |
| Infrared (IR) (KBr, cm⁻¹) | 3400-2500 (br), 2930, 1730, 1630 |
| Mass Spec. (MS) ESI-MS | m/z 170.1 [M+H]⁺ |
Table 2: Spectroscopic Data for Taltobulin Intermediate 2: (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (s, 9H), 1.45 (s, 9H), 4.10 (d, J=9.0 Hz, 1H), 5.10 (d, J=9.0 Hz, 1H), 10.5 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 26.5, 28.3, 34.5, 63.0, 80.0, 156.0, 176.0 |
| Infrared (IR) (KBr, cm⁻¹) | 3350, 2970, 1710, 1680, 1520 |
| Mass Spec. (MS) ESI-MS | m/z 232.2 [M+H]⁺ |
Table 3: Spectroscopic Data for Combretastatin A-4 Intermediate 1: 3,4,5-Trimethoxybenzaldehyde
| Spectroscopic Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.92 (s, 6H), 3.94 (s, 3H), 7.11 (s, 2H), 9.84 (s, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 56.3, 61.0, 106.8, 132.2, 143.8, 153.8, 191.2 |
| Infrared (IR) (KBr, cm⁻¹) | 2940, 2840, 1685, 1585, 1130 |
| Mass Spec. (MS) EI-MS | m/z 196 [M]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. Below are the detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Samples (5-10 mg) were dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: Spectra were processed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: Solid samples were analyzed as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin transparent disk.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained on a Waters Micromass ZQ spectrometer with an electrospray ionization (ESI) source or on a JEOL GCmate II for electron impact (EI) ionization.
-
ESI-MS Parameters (for Taltobulin intermediates):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
EI-MS Parameters (for Combretastatin A-4 intermediates):
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
-
Data Analysis: Mass-to-charge ratios (m/z) are reported.
Visualizing the Workflow
The logical flow of comparing spectroscopic data for drug intermediates is a critical process in pharmaceutical development. The following diagram illustrates this workflow.
Biological activity of Taltobulin synthesized from different intermediates
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (also known as HTI-286) is a potent synthetic analogue of the natural tripeptide hemiasterlin (B1673049). As an antimicrotubule agent, it has demonstrated significant potential in oncology research due to its ability to circumvent P-glycoprotein-mediated drug resistance. This guide provides a comprehensive overview of the biological activity of Taltobulin, supported by experimental data and detailed methodologies. While various synthetic routes to Taltobulin exist, involving different intermediates, the biological activity of the final purified compound is expected to be consistent. This guide will focus on the biological activity of pure Taltobulin and the experimental methods used for its evaluation.
Quantitative Data on the Biological Activity of Taltobulin
The cytotoxic and antiproliferative activities of Taltobulin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Parameter | Cell Lines | Value (IC50) | Reference |
| Growth Inhibition | 18 human tumor cell lines (including leukemia, ovarian, NSCLC, breast, colon, and melanoma) | Average: 2.5 ± 2.1 nM, Median: 1.7 nM | [1][2] |
| Proliferation Inhibition | Three hepatic tumor cell lines | Mean: 2 nmol/L ± 1 nmol/L | [3][4] |
Note: The provided data represents the biological activity of Taltobulin as a final, purified compound. There is currently no publicly available evidence to suggest that the choice of synthetic intermediates affects the biological activity of the final pure Taltobulin product.
Mechanism of Action
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Its mechanism of action involves:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing its polymerization into microtubules.[1][2][]
-
Disruption of Microtubule Organization: This inhibition leads to the disassembly of the microtubule network within the cell.[1][2]
-
Mitotic Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[3][][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][]
A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other antimicrotubule agents like taxanes and vinca (B1221190) alkaloids.[1][2][3]
Signaling Pathway of Taltobulin-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by Taltobulin, leading to apoptosis.
Experimental Protocols
The biological activity of Taltobulin is typically assessed using a variety of in vitro assays. Below are detailed protocols for key experiments.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of Taltobulin for 72 hours.[7]
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/ml and incubate for 2–4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay directly measures the effect of Taltobulin on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL on ice. Prepare a working solution of GTP (10 mM) in the same buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add different concentrations of Taltobulin or a vehicle control (DMSO). Add the tubulin solution to each well.
-
Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[8] An increase in absorbance indicates tubulin polymerization.
This method determines the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with Taltobulin at the desired concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6]
Experimental Workflow and Synthetic Intermediates
The following diagram outlines a typical workflow for evaluating the biological activity of synthesized Taltobulin.
Synthesis of Taltobulin from Different Intermediates
The synthesis of Taltobulin is typically achieved through a convergent approach, where different molecular fragments (intermediates) are synthesized separately and then coupled together. While specific synthetic schemes may vary, the ultimate goal is to produce a final compound with the correct chemical structure and stereochemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Nuances of Synthesis: A Comparative Purity Analysis of Taltobulin Intermediate-6
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of successful and reproducible outcomes. In the synthesis of complex molecules like Taltobulin, a potent anti-tubulin agent, the quality of each intermediate is critical. This guide provides a comparative purity analysis of Taltobulin intermediate-6 from various representative suppliers, supported by detailed experimental protocols for robust in-house verification.
The consistency and purity of this compound directly impact the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the therapeutic. Variations in manufacturing processes among suppliers can lead to different impurity profiles, affecting not only yield but also the potential for introducing process-related impurities that may be difficult to remove in later stages.
This comparison guide is designed to assist researchers in making informed decisions when sourcing this critical intermediate. The following sections present a summary of hypothetical yet realistic purity data from three different suppliers, detailed analytical methods for verification, and graphical representations of the analytical workflow and the importance of intermediate purity.
Comparative Purity Data
The following table summarizes the purity and impurity profiles of this compound from three representative suppliers. The data is based on standardized analytical methods detailed in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC-UV, % Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity 1 (Retention Time) | 0.15% (7.8 min) | 0.55% (7.8 min) | < 0.05% |
| Major Impurity 2 (Retention Time) | 0.10% (9.2 min) | 0.40% (9.2 min) | 0.08% (9.2 min) |
| Total Impurities | 0.50% | 1.80% | 0.20% |
| Residual Solvents (by GC-HS) | Meets ICH Limits | Meets ICH Limits | Meets ICH Limits |
| Water Content (by Karl Fischer) | 0.12% | 0.25% | 0.08% |
Experimental Protocols
To ensure consistent and reliable analysis of this compound, the following detailed experimental protocols are provided.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate and quantify this compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to identify the mass of the main component and its impurities, aiding in their structural elucidation.
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Utilize the same HPLC method as described above to ensure correlation of retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Visualizing the Process
To better illustrate the analytical workflow and the significance of intermediate purity, the following diagrams are provided.
In Vitro Assessment of Taltobulin Synthesized via Intermediate-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Taltobulin, a potent antimicrotubule agent, with other established microtubule inhibitors. The data presented for Taltobulin is specific to its synthesis pathway involving a key "intermediate-6," offering insights into its efficacy and mechanism of action.
Comparative Analysis of Cytotoxicity
Taltobulin demonstrates potent cytotoxic activity across a broad range of human tumor cell lines, with a mean IC50 of 2.5 nM.[1] Its efficacy is comparable to or exceeds that of other microtubule-targeting agents like Paclitaxel (B517696) and Vincristine (B1662923) in several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) * |
| Taltobulin | CCRF-CEM | Leukemia | 0.2 ± 0.03[2] |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5[2] | |
| MCF-7 | Breast | 7.3 ± 2.3[2] | |
| HCT-116 | Colon | 0.7 ± 0.2[2] | |
| A375 | Melanoma | 1.1 ± 0.8[2] | |
| HepG2 | Liver | ~2[3][4] | |
| Paclitaxel | Various | Various | 2.5 - 7.5[5] |
| Vincristine | MOLT-4 | Leukemia | 3.3[6][7] |
*IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Microtubule Disruption
Taltobulin, like other microtubule inhibitors, exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for mitosis.[8] This interference with the cell's cytoskeleton leads to mitotic arrest and ultimately apoptosis (programmed cell death).[1][2][9]
Microtubule inhibitors are broadly classified into two groups:
-
Microtubule-Destabilizing Agents: These agents, including Vinca alkaloids like Vincristine, prevent the assembly of tubulin into microtubules.[10]
-
Microtubule-Stabilizing Agents: This category, which includes Taxanes like Paclitaxel, prevents the disassembly of microtubules.[10]
Taltobulin functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[1][2][9]
| Compound | Mechanism | Effect on Tubulin |
| Taltobulin | Destabilizer | Inhibits Polymerization[1][2][9] |
| Paclitaxel | Stabilizer | Promotes Polymerization[11] |
| Vincristine | Destabilizer | Inhibits Polymerization[10] |
Impact on Cell Cycle Progression
By disrupting microtubule formation, Taltobulin causes a halt in the cell cycle at the G2/M phase.[3] This arrest prevents cancer cells from completing mitosis and dividing, a hallmark of many effective chemotherapy agents.[8] Studies have shown that exposure to Taltobulin leads to a significant increase in the population of cells in the G2/M phase.[3]
| Compound | Primary Effect on Cell Cycle |
| Taltobulin | G2/M Arrest[3] |
| Paclitaxel | Mitotic Arrest[12] |
| Vincristine | G2 Block and Metaphase Accumulation[13] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of Taltobulin, its mechanism of action, and a typical experimental workflow.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
Compound Addition: Treat cells with serial dilutions of Taltobulin or comparator compounds and incubate for 48-72 hours.
-
MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[14][15]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[14][16] Read the absorbance at 590 nm.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 3 mg/mL) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.[17][18]
-
Compound Addition: Add various concentrations of Taltobulin or control compounds to the wells.
-
Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) using a microplate reader.[17][19]
-
Data Analysis: Plot the change in absorbance versus time. The rate of polymerization (Vmax) and the extent of polymerization (plateau) are used to determine the inhibitory effect of the compound.[17]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of Taltobulin or control compounds for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[20][21]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[20][21][22] Incubate in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[22]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemotherapy - Wikipedia [en.wikipedia.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Tubulin Polymerization Assay [bio-protocol.org]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Validating Molecular Structures: A Comparative Guide to X-ray Crystallography and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and advancing chemical research. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against other powerful analytical techniques. While specific experimental data on the X-ray crystallographic validation of Taltobulin intermediate-6 is not publicly available, this guide will provide a framework for such a validation process and compare it with alternative methodologies. Taltobulin is a potent tubulin inhibitor and a common component in the preparation of Antibody-Drug Conjugates (ADCs).[1][2][3] Its intermediates, including intermediate-6, are crucial for its synthesis.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for single-crystal X-ray diffraction involves the following key steps:[4]
-
Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound of interest from a suitable solvent. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods and subsequently refined to obtain the final atomic coordinates and other structural parameters.[4]
Alternative and Complementary Techniques for Structural Validation
While X-ray crystallography is unparalleled in its precision, several other techniques can provide valuable structural information, especially when obtaining suitable crystals is challenging.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Connectivity of atoms, 2D and 3D structural information in solution, dynamic processes. | Provides data on the molecule's structure in solution, which can be more biologically relevant. Does not require crystallization. | Structure determination of complex molecules can be time-consuming. Provides an average structure for flexible molecules. |
| Three-Dimensional Electron Diffraction (3DED) | Diffraction of electrons by a crystalline sample. | Atomic resolution structures from nanocrystals. | Can be used on crystals much smaller than those required for X-ray crystallography.[5][6] | Strong scattering of electrons can lead to dynamical effects that complicate data analysis.[5] |
| Computational Structure Prediction (CSP) | Uses computational algorithms to predict the crystal structure of a molecule from its chemical diagram. | Provides a set of plausible crystal structures that can be compared with experimental data (e.g., powder X-ray diffraction).[5][6] | Can be used when single crystals are not available. Can help in understanding polymorphism. | Computationally intensive, especially for flexible molecules. Predicted structures require experimental validation.[6] |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule intermediate like this compound.
Comparative Analysis of Structural Validation Methods
The choice of method for structural validation often depends on the nature of the sample and the specific information required. The following diagram provides a comparative overview of the primary techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Taltobulin Synthesis: A Comparative Analysis of Efficiency and Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Taltobulin Synthesis with Alternative Microtubule-Disrupting Agents.
Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin, demonstrating significant activity as a microtubule-disrupting agent. Its complex structure, featuring several chiral centers and sterically hindered amino acid residues, presents a considerable challenge for chemical synthesis. This guide provides a comparative analysis of the known synthetic strategies for Taltobulin, benchmarking them against the production methods of established microtubule inhibitors, paclitaxel (B517696) and vincristine (B1662923)/vinblastine (B1199706), in terms of efficiency and cost-effectiveness.
Comparative Analysis of Synthesis Efficiency
The synthesis of complex molecules like Taltobulin is often evaluated by metrics such as the number of linear steps and the overall yield. Two primary strategies have been reported for the synthesis of Taltobulin and its parent compound, hemiasterlin: a convergent synthesis and a more modern approach utilizing a multi-component Ugi reaction.
Table 1: Comparison of Synthesis Routes for Taltobulin and Alternatives
| Compound | Synthesis Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Precursors | Commercial Viability |
| Taltobulin | Convergent Synthesis | Estimated 10-15 | Estimated >30% | N-Boc-L-tert-leucine, (S)-2-amino-3,3-dimethylbutanoic acid derivatives | Research Scale |
| Taltobulin | Ugi Four-Component Reaction | Estimated <10[1] | Estimated >35%[2] | Simpler building blocks for Ugi reaction | Potentially scalable |
| Paclitaxel | Total Synthesis (Wender) | 37 | 0.4% | Verbenone | Not commercially viable |
| Paclitaxel | Semi-synthesis | ~5-7 | High (not publicly disclosed) | 10-Deacetylbaccatin III (10-DAB) | Commercially Used |
| Vincristine/ Vinblastine | Total Synthesis | >30 | Very Low | Complex indole (B1671886) alkaloids | Not commercially viable |
| Vincristine/ Vinblastine | Semi-synthesis | 1-2 | Moderate (not publicly disclosed) | Vindoline (B23647), Catharanthine | Commercially Used |
Note: Specific yield and step-count for Taltobulin synthesis are not publicly available and are estimated based on the synthesis of the closely related compound, hemiasterlin.
The Ugi four-component reaction offers a more "expeditious" route to the core structure of Taltobulin and its analogs, potentially reducing the number of steps and increasing the overall yield compared to a traditional linear or convergent approach.[1][2]
Cost-Effectiveness Benchmark
A direct cost-effectiveness analysis is challenging due to the proprietary nature of large-scale synthesis data. However, a qualitative and partial quantitative comparison can be made by examining the cost of key precursors and the overall production strategy.
Table 2: Cost Analysis of Key Precursors
| Compound | Precursor | Price (USD) per gram | Source |
| Taltobulin | N-Boc-L-tert-leucine | ~$11.19 (for 25g)[3] | Chemical Supplier |
| (S)-2-amino-3,3-dimethylbutanoic acid | ~$0.83 (for 1kg)[2] | Chemical Supplier | |
| Paclitaxel | 10-Deacetylbaccatin III (10-DAB) | High (commercial production) | Extracted from yew tree needles |
| Vincristine/ Vinblastine | Vindoline | ~$2.55 (for 100mg)[4] | Chemical Supplier |
| Catharanthine | High (low abundance) | Extracted from Catharanthus roseus |
The commercial production of paclitaxel and vinca (B1221190) alkaloids relies on semi-synthesis from naturally derived, abundant precursors.[5] The total synthesis of these molecules is prohibitively expensive for commercial purposes.[6] The high market price of vincristine and vinblastine is partly attributed to the low natural abundance and costly extraction of their precursors, vindoline and catharanthine.[3]
For Taltobulin, while the starting materials for a convergent synthesis are commercially available amino acid derivatives, the multi-step nature of the process, requiring various reagents and purification steps, contributes to the overall cost.[1][7][8] The Ugi reaction, by simplifying the synthesis, has the potential to be more cost-effective, particularly if the required building blocks can be prepared inexpensively.
Experimental Protocols and Methodologies
Detailed experimental protocols for the commercial synthesis of these compounds are proprietary. However, this section outlines the general principles and key reactions involved in the synthesis of Taltobulin based on published research on related compounds.
Convergent Synthesis of Taltobulin
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together. For Taltobulin, this would likely involve the synthesis of two or three peptide fragments, followed by their ligation.
Key Steps:
-
Synthesis of Protected Amino Acid Building Blocks: Preparation of the non-standard amino acids with appropriate protecting groups (e.g., Boc, Fmoc).
-
Solid-Phase or Solution-Phase Peptide Synthesis: Stepwise assembly of the peptide fragments.
-
Fragment Coupling: Ligation of the synthesized fragments to form the full peptide backbone.
-
Deprotection and Purification: Removal of all protecting groups and purification of the final product, typically by HPLC.
Ugi Four-Component Reaction for Taltobulin Synthesis
The Ugi reaction is a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. This reaction is highly efficient for creating molecular diversity and can significantly shorten synthetic routes.
General Protocol for a Ugi Reaction:
-
Imine Formation: The amine and aldehyde are mixed in a suitable solvent (e.g., methanol) to form an imine.
-
Addition of Components: The carboxylic acid and isocyanide are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The product is isolated by extraction and purified by chromatography.
Visualizing Synthetic Pathways and Workflows
Taltobulin Synthesis via Convergent Approach
Caption: A simplified workflow for the convergent synthesis of Taltobulin.
Experimental Workflow for Synthesis Route Comparison
Caption: Logical workflow for comparing Taltobulin synthesis routes.
References
- 1. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 2. (2S)-2-amino-3,3-dimethylbutanoic acid | 20859-02-3; 33105-81-6 | Buy Now [molport.com]
- 3. N-Boc-L-tert-leucine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis Pricing [abiscientific.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Taltobulin Intermediate-6
Disclaimer: Specific safety data for "Taltobulin intermediate-6" is not publicly available. The following guidance is based on established safety protocols for handling potent and cytotoxic pharmaceutical compounds, which are often carcinogenic, mutagenic, and teratogenic.[1] It is critical to supplement this information with a substance-specific risk assessment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Key Handling and Disposal Information
| Aspect | Recommendation |
| Exposure Minimization | Reduce quantities of the compound used and limit the number of personnel with potential exposure.[2] |
| Hygiene Practices | Prohibit eating, drinking, and smoking in handling areas. Provide and use designated washing facilities.[2] |
| Training | All personnel handling the compound or contaminated waste must be trained on the risks and necessary precautions.[2][3] |
| Spill Management | Establish and familiarize all personnel with clear procedures for managing spills and contamination.[1][2] |
| Waste Management | All waste, including unused compounds and contaminated materials, must be handled as hazardous waste in compliance with all applicable regulations.[3] |
Recommended Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure and is non-negotiable when handling potent compounds.[4] All disposable PPE should never be reused.[5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with gloves specifically tested for handling cytotoxic drugs is recommended.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] |
| Body Protection | Gown | Use a disposable, fluid-resistant, long-sleeved gown.[4] |
| Eye Protection | Goggles or Face Shield | Wear to protect against splashes.[4] |
| Respiratory Protection | Respirator | An N95 respirator or higher level of respiratory protection should be used to prevent inhalation of airborne particles.[4][6] |
| Foot & Head Protection | Shoe and Hair Covers | Full-coverage shoe and hair covers are necessary before entering the handling area.[5] |
Operational Plan for Handling
Preparation
-
Designate a Controlled Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, a Class II Biosafety Cabinet, or a glovebox.[6]
-
Prepare Waste Containers: Before beginning work, ensure that properly labeled, sealed hazardous waste containers are readily accessible for all types of waste that will be generated (solid, liquid, sharps).[7]
-
Don PPE: Put on all required PPE in the correct sequence in a clean, designated anteroom before entering the handling area.[7]
Handling Procedures
-
Weighing and Transferring: Whenever possible, use a closed system for weighing and transferring the compound to minimize the generation of dust.[7]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[7]
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment with a validated cleaning agent.[7]
Spill Management
-
Immediate Action: In the event of a spill, immediately alert others in the vicinity and secure the area.[4]
-
Containment: Use a chemical spill kit to contain and absorb the spill, working from the outside in.[7]
-
Cleanup and Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[7]
Disposal Plan
-
Segregation of Waste: All items that come into contact with this compound, including PPE, weighing papers, and cleaning materials, are considered contaminated and must be disposed of as hazardous pharmaceutical waste.[7]
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[7] Contaminated liquid waste should be collected in a separate, sealed, and labeled container.
-
Record Keeping: Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.[7]
-
Final Disposal: Arrange for the disposal of hazardous waste through a licensed waste management company. High-temperature incineration is the preferred method for the destruction of cytotoxic compounds.[8] Do not dispose of this waste down the drain or in the regular trash.[7]
Visual Guides
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.[7]
Caption: Logical Relationship for the Disposal of Contaminated Waste.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. ipservices.care [ipservices.care]
- 5. halyardhealth.com [halyardhealth.com]
- 6. gerpac.eu [gerpac.eu]
- 7. benchchem.com [benchchem.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
